molecular formula C4H12Cl2N2 B025274 3-Aminopyrrolidine dihydrochloride CAS No. 103831-11-4

3-Aminopyrrolidine dihydrochloride

Cat. No.: B025274
CAS No.: 103831-11-4
M. Wt: 159.05 g/mol
InChI Key: NJPNCMOUEXEGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyrrolidine dihydrochloride (3-pyrrolidinamine dihydrochloride) is one of the key intermediate of tosufloxacin and other quinolone antibiotics.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNCMOUEXEGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583661
Record name Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103831-11-4
Record name Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopyrrolidine Dihydrochloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of a wide range of biologically active compounds, most notably as a key component in the development of potent antibacterial agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application in the synthesis of pharmaceuticals, and a summary of its role in the structure-activity relationships of these drugs.

Core Data and Properties

CAS Number: 103831-11-4

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₂Cl₂N₂--INVALID-LINK--
Molecular Weight 159.06 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderGeneric supplier data
Melting Point >300 °CGeneric supplier data
Solubility Soluble in waterGeneric supplier data

Application in Pharmaceutical Synthesis: Quinolone Antibiotics

A primary application of this compound is in the synthesis of fluoroquinolone antibiotics. The pyrrolidine moiety, when incorporated at the C-7 position of the quinolone core, has been shown to significantly enhance the antibacterial spectrum and potency of these drugs.[1] One of the most notable examples is the synthesis of Tosufloxacin, a broad-spectrum fluoroquinolone.

Experimental Protocol: Synthesis of Tosufloxacin Tosylate Monohydrate

The following protocol outlines a key substitution step in the synthesis of Tosufloxacin Tosylate, demonstrating the use of this compound.

Reaction Scheme:

7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester + this compound → 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester

Materials and Reagents:

  • Tosufloxacin tosylate cyclic compound (the starting chloro-naphthyridine derivative)

  • This compound

  • Triethylamine

  • Methanol

Procedure: [3]

  • In a suitable reaction vessel, mix methanol and triethylamine.

  • Under stirring, add this compound to the mixture.

  • Cool the resulting suspension to below 5 °C.

  • Add the tosufloxacin tosylate cyclic compound to the cooled mixture.

  • Adjust the temperature to below 20 °C and allow the reaction to proceed for 48-96 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, the product is isolated by centrifugal filtration.

  • The isolated solid is then heated to 50-60 °C and dried for 3-4 hours to yield the tosufloxacin tosylate substituent.

Quantitative Data: [3]

The following table summarizes the mass ratio of reactants used in an example synthesis.

Table 2: Reactant Ratios for Tosufloxacin Intermediate Synthesis [3]

ReactantMass Ratio
Tosufloxacin tosylate cyclic compound1
This compound0.575
Triethylamine1.095
Methanol18.75

A subsequent hydrolysis and salt formation step with p-toluenesulfonic acid yields the final Tosufloxacin tosylate product with a reported purity of 99.2% and a yield of 96.5%.[3]

Visualizing Workflows and Pathways

Synthesis of Tosufloxacin Tosylate: A Simplified Workflow

The following diagram illustrates the key steps in the synthesis of Tosufloxacin Tosylate, highlighting the role of this compound.

G A Starting Materials (e.g., Acetic anhydride, 2,4-difluoroaniline) B Amination A->B C Cyclization B->C D Substitution with This compound C->D E Hydrolysis and Salt Formation D->E F Tosufloxacin Tosylate (Final Product) E->F

Caption: A simplified workflow for the synthesis of Tosufloxacin Tosylate.

Logical Relationship: Mechanism of Action of Fluoroquinolones

While this compound is a synthetic intermediate, the final products, such as fluoroquinolones, have a well-defined mechanism of action. The diagram below illustrates this logical relationship.

G A Fluoroquinolone Antibiotic (containing 3-aminopyrrolidinyl moiety) B Bacterial DNA Gyrase and Topoisomerase IV A->B Binds to C Inhibition of DNA Replication and Repair B->C Leads to D Bacterial Cell Death C->D Results in

Caption: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-aminopyrrolidinyl moiety at the C-7 position of the quinolone scaffold is a key determinant of antibacterial activity.[1] SAR studies have revealed several important insights:

  • Enhanced Spectrum of Activity: The presence of the 3-aminopyrrolidinyl group generally broadens the antibacterial spectrum to include more Gram-positive and atypical pathogens compared to earlier generations of quinolones.[4][5]

  • Potency: The basic amino group on the pyrrolidine ring is crucial for interaction with the bacterial target enzymes, DNA gyrase and topoisomerase IV, leading to potent inhibition.[6]

  • Stereochemistry: The stereochemistry of the 3-aminopyrrolidine can influence activity. For instance, in some series of quinolones, the (S)-enantiomer has been found to be more active than the (R)-enantiomer.

Conclusion

This compound is an indispensable building block in the synthesis of advanced pharmaceuticals, particularly in the field of antibacterial drug discovery. Its integration into the quinolone scaffold has led to the development of highly effective drugs with broad-spectrum activity. The detailed synthetic protocols and understanding of its role in the structure-activity relationships of these compounds are critical for the continued development of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

References

3-Aminopyrrolidine Dihydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Aminopyrrolidine dihydrochloride. Due to the limited availability of specific quantitative data in public literature, this document focuses on outlining the critical experimental protocols and methodologies required to thoroughly characterize the physicochemical properties of this compound. The guide is intended to equip researchers and drug development professionals with the necessary framework to conduct their own detailed investigations.

Core Physicochemical Properties

This compound is a substituted pyrrolidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] At room temperature, it exists as a white to off-white crystalline solid.[2] Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent moisture absorption.[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValue/DescriptionReferences
Molecular FormulaC₄H₁₀N₂ · 2HCl[3]
Molecular Weight159.06 g/mol [3]
AppearanceWhite to off-white crystalline solid[2]
Melting Point>300 °C[3][4]
HygroscopicityHygroscopic[1][2]
StorageInert atmosphere, Room Temperature[1][4]

Solubility Profile

This compound is characterized by its high solubility in polar solvents, a property enhanced by the presence of two hydrochloride groups which increase its polarity.[2]

Table 2: Qualitative Solubility of this compound
SolventSolubilityReferences
WaterHighly soluble, "almost transparency"[2][4]
EthanolAppreciable solubility[2]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the saturation solubility of this compound in various solvents (e.g., water, ethanol, methanol, phosphate-buffered saline at various pH levels) at different temperatures (e.g., 4°C, 25°C, 37°C).

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable detector (or a validated titration method)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Place the containers in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with pre-column derivatization to enable UV detection, as this compound itself lacks a strong chromophore.

  • Calculation: Calculate the solubility based on the concentration of the saturated solution and the dilution factor. Express the results in units such as mg/mL or g/100mL.

Stability Profile

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Monitor the sample at various time intervals for degradation.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 80°C, 105°C) in a calibrated oven.

    • Analyze the samples at different time points to assess the extent of degradation.

  • Photostability:

    • Expose the solid compound and its solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[5] This involves exposure to a cool white fluorescent lamp and a near-ultraviolet lamp.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[5]

    • A dark control sample, protected from light, should be stored under the same conditions to differentiate between thermal and light-induced degradation.

    • Analyze both the exposed and dark control samples for any changes in appearance and for the formation of degradation products.

Long-Term Stability Studies

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Store samples of the compound in its intended packaging at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH).

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze them for appearance, assay, and degradation products.

Analytical Method for Stability and Solubility Studies

A validated stability-indicating analytical method is crucial for accurate quantification. Since this compound lacks a UV chromophore, a pre-column derivatization HPLC method is a suitable approach.

Principle: The primary amine group of this compound can be reacted with a derivatizing agent (e.g., Boc anhydride) to form a product with UV absorbance. This derivative can then be separated and quantified using reverse-phase HPLC.

Visualized Workflows

Diagram 1: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Add excess 3-Aminopyrrolidine dihydrochloride to solvent B Agitate at controlled temperature (e.g., 24-48h) A->B C Centrifuge and filter supernatant B->C D Dilute filtrate to known concentration C->D E Quantify using validated HPLC method D->E F Calculate solubility (e.g., mg/mL) E->F

Caption: Workflow for determining the equilibrium solubility of a compound.

Diagram 2: Forced Degradation Study Logic

G cluster_stress Stress Conditions Start 3-Aminopyrrolidine dihydrochloride Sample Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2) Start->Oxidation Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method at Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways and Degradation Products Analysis->Outcome

Caption: Logical flow for conducting forced degradation studies.

References

An In-depth Technical Guide to the Synthesis of 3-Aminopyrrolidine Dihydrochloride from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to produce (S)-(+)-3-Aminopyrrolidine dihydrochloride, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the readily available and inexpensive starting material, L-aspartic acid. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of yields and physical properties of the intermediates and the final product.

StepCompound NameStarting MaterialReagentsSolventReaction ConditionsYield (%)Purity (%)Melting Point (°C)
1N-formyl-L-aspartic anhydride (2)L-aspartic acid (1)Formic acid, Acetic anhydride-45°C, 3 hours94.3-140-145
2Mixture 3Compound 2BenzylamineDichloromethane<10°C to 40°C (reflux), 30 min---
3Mixture 4Mixture 3Thionyl chlorideMethanol<10°C to 50°C, 8 hours---
4Compound 5Mixture 4Potassium borohydrideDiethylene glycol dimethyl ether40-50°C, 1 hour---
5(S)-(+)-3-Aminopyrrolidine dihydrochlorideCompound 510% Pd/C, Concentrated HClEthanol, Glacial acetic acid2-4 MPa H₂, 65°C93.099.35 (HPLC)-

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride from L-aspartic acid.

Step 1: Preparation of N-formyl-L-aspartic anhydride (2)

  • To a mixture of 70 mL (1.8 mol) of formic acid and 280 mL (2.9 mol) of acetic anhydride, add 133.0 g (1.0 mol) of L-aspartic acid.

  • Stir the mixture to ensure homogeneity and raise the temperature to 45°C.

  • Maintain the reaction at this temperature for 3 hours.

  • After the reaction is complete, cool the mixture.

  • Collect the solid product by suction filtration.

  • Dry the product under reduced pressure to obtain 135.0 g of N-formyl-L-aspartic anhydride (2).[1]

Step 2: Preparation of Mixture 3

  • Dissolve 72.0 g (0.5 mol) of compound 2 in 500 mL of dichloromethane.

  • Cool the solution to below 10°C.

  • Slowly add a solution of 57 mL (0.5 mol) of benzylamine in 110 mL of dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Increase the temperature to 40°C and reflux for 30 minutes.

  • Remove the solvent under reduced pressure to obtain mixture 3.[1]

Step 3: Preparation of Mixture 4

  • Dissolve mixture 3 in 260 mL of methanol.

  • Cool the solution to below 10°C.

  • Slowly add 72 mL (1.0 mol) of thionyl chloride dropwise.

  • After the addition is complete, raise the temperature to 50°C and stir for 8 hours.

  • Remove the solvent under reduced pressure to obtain mixture 4.[1]

Step 4: Preparation of Compound 5

  • In a separate flask, mix 200 mL of diethylene glycol dimethyl ether and 80.9 g (1.5 mol) of potassium borohydride.

  • Stir the mixture for 30 minutes at 40°C.

  • Slowly add a solution of mixture 4 dissolved in 300 mL of diethylene glycol dimethyl ether.

  • Control the temperature between 40-50°C and stir for 1 hour.[1]

Step 5: Synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride

  • Combine 12.7 g (72 mmol) of compound 5, 26 mL of absolute ethanol, and 3 mL of glacial acetic acid.

  • Add 6 mL (72 mmol) of concentrated hydrochloric acid.

  • Transfer the mixture to an autoclave and add 0.5 g of 10% Pd/C catalyst.

  • Pressurize the autoclave with hydrogen to 2-4 MPa and heat to 65°C.

  • Continue the hydrogenation until hydrogen uptake ceases.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Adjust the pH of the filtrate to 2-3 with concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure.

  • Disperse the resulting residue in absolute ethanol to induce crystallization.

  • Collect the white solid by filtration and dry to obtain 10.6 g of (S)-(+)-3-Aminopyrrolidine dihydrochloride.[1]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from L-aspartic acid to (S)-(+)-3-Aminopyrrolidine dihydrochloride, detailing the key transformations and intermediates.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product L-aspartic acid L-aspartic acid N-formyl-L-aspartic anhydride N-formyl-L-aspartic anhydride L-aspartic acid->N-formyl-L-aspartic anhydride Formic acid, Acetic anhydride Amide Intermediate Amide Intermediate N-formyl-L-aspartic anhydride->Amide Intermediate Benzylamine Ester Intermediate Ester Intermediate Amide Intermediate->Ester Intermediate Thionyl chloride, Methanol Cyclized Intermediate Cyclized Intermediate Ester Intermediate->Cyclized Intermediate Potassium borohydride 3-Aminopyrrolidine dihydrochloride This compound Cyclized Intermediate->this compound H2, Pd/C, Conc. HCl

Caption: Synthetic pathway of this compound.

This guide provides a foundational understanding of the synthesis of this compound from L-aspartic acid. Researchers are advised to consult original literature for further details and to ensure safe laboratory practices.

References

Chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

Introduction

(S)-3-Aminopyrrolidine dihydrochloride is a critical chiral building block in modern medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of a wide range of pharmacologically active molecules, including novel antibiotics and other therapeutic agents. The pyrrolidine ring system is a prevalent scaffold in numerous natural products and synthetic drugs, and the specific stereochemistry of the 3-amino group is often essential for target binding and biological activity. This guide provides an in-depth overview of established chiral synthesis routes for (S)-3-aminopyrrolidine dihydrochloride, focusing on detailed experimental protocols, quantitative data, and process workflows for researchers and drug development professionals.

Core Synthetic Strategies

Two primary and well-documented chiral pool starting materials for the synthesis of (S)-3-aminopyrrolidine are L-aspartic acid and trans-4-hydroxy-L-proline. Both methods leverage the inherent chirality of these inexpensive and readily available amino acids to achieve the desired stereochemistry in the final product.

Route 1: Synthesis from Trans-4-hydroxy-L-proline

This synthetic pathway leverages the stereochemistry of trans-4-hydroxy-L-proline. The key strategic step involves an S_N2 reaction that inverts the configuration at the hydroxyl-bearing carbon, transforming the (R)-configuration at C4 of the starting material (which becomes C3 after decarboxylation) to the desired (S)-configuration in the final product.[1]

Experimental Workflow from Trans-4-hydroxy-L-proline

G Start trans-4-hydroxy-L-proline Intermediate1 (R)-3-hydroxypyrrolidine hydrochloride Start->Intermediate1 Decarboxylation (2-cyclohexen-1-one, 140-160°C) Intermediate2 (R)-1-Boc-3-hydroxypyrrolidine Intermediate1->Intermediate2 N-Boc Protection ((Boc)2O, TEA, DCM, 0-10°C) Intermediate3 (R)-1-Boc-3-methanesulfonyloxypyrrolidine Intermediate2->Intermediate3 Sulfonylation (MsCl, TEA, DCM, 0-10°C) Intermediate4 (S)-1-Boc-3-azidopyrrolidine Intermediate3->Intermediate4 Azidation (SN2 Inversion) (NaN3, DMF, 90°C) End (S)-3-aminopyrrolidine dihydrochloride Intermediate4->End Reduction & Deprotection (PPh3, conc. HCl, THF/H2O)

Caption: Synthesis workflow starting from trans-4-hydroxy-L-proline.

Detailed Experimental Protocols (Route 1)

Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride

  • Procedure: Trans-4-hydroxy-L-proline is dissolved in a solvent such as cyclohexanol (10-50 ml/g of starting material).[1] A catalytic amount of 2-cyclohexen-1-one (10-15 mol%) is added.[1] The mixture is heated to 140-160°C and stirred until the reaction is complete (monitored by TLC).[1] After cooling, the product is isolated to yield (R)-3-hydroxypyrrolidine hydrochloride.

Step 2: N-Boc Protection

  • Procedure: (R)-3-hydroxypyrrolidine hydrochloride is suspended in dichloromethane (DCM, 10-50 ml/g). The suspension is cooled to 0-10°C. Triethylamine (TEA) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM. The reaction is stirred at this temperature and then allowed to warm to room temperature until completion. The mixture is washed with water, and the organic layer is concentrated to give (R)-1-Boc-3-hydroxypyrrolidine.

Step 3: Hydroxyl Sulfonylation

  • Procedure: The crude (R)-1-Boc-3-hydroxypyrrolidine is dissolved in DCM and cooled to 0-10°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature for several hours. The resulting suspension is diluted with water, and the organic phase is separated, washed, dried, and concentrated to yield (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

Step 4: Azidation with Configuration Inversion (S_N2)

  • Procedure: The mesylated intermediate is dissolved in dimethylformamide (DMF, 5-30 ml/g).[1] Sodium azide (NaN₃) is added, and the mixture is heated to approximately 90°C. The reaction proceeds via an S_N2 mechanism, which inverts the stereocenter to the (S)-configuration. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give (S)-1-Boc-3-azidopyrrolidine.

Step 5: Reduction of Azide and Deprotection of N-Boc Group

  • Procedure: The (S)-1-Boc-3-azidopyrrolidine intermediate is dissolved in a solvent mixture such as THF and water. Triphenylphosphine (PPh₃) is added, and the mixture is stirred. The azide is reduced to an amine. Subsequently, concentrated hydrochloric acid is added to cleave the N-Boc protecting group. The reaction mixture is stirred until deprotection is complete. The aqueous layer is then washed, and the solvent is removed under reduced pressure to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.[1]

Quantitative Data Summary (Route 1)
StepProductReagentsConditionsYield
1(R)-3-hydroxypyrrolidine HCl2-cyclohexen-1-one, cyclohexanol140-160°CHigh
2(R)-1-Boc-3-hydroxypyrrolidine(Boc)₂O, TEA, DCM0-10°C>95%
3(R)-1-Boc-3-methanesulfonyloxypyrrolidineMsCl, TEA, DCM0-10°CHigh
4(S)-1-Boc-3-azidopyrrolidineNaN₃, DMF90°CHigh
5(S)-3-aminopyrrolidine dihydrochloridePPh₃, conc. HCl, THF/H₂ORoom TempHigh

Route 2: Synthesis from L-aspartic acid

This method begins with L-aspartic acid, utilizing its chiral center as the foundation for the (S)-stereochemistry of the final product. The synthesis involves the formation of an anhydride, followed by reduction and cyclization steps.

Experimental Workflow from L-aspartic acid

G Start L-aspartic acid Intermediate1 N-formyl-L-aspartic anhydride Start->Intermediate1 Formic Acid, Acetic Anhydride (45°C, 3h) Intermediate2 Mixture after Benzylamine addition Intermediate1->Intermediate2 Benzylamine, DCM (<10°C to reflux) Intermediate3 Mixture after Esterification Intermediate2->Intermediate3 Thionyl Chloride, Methanol (<10°C to 50°C, 8h) Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Reduction & Cyclization (KBH4, Diethylene glycol dimethyl ether) End (S)-3-aminopyrrolidine dihydrochloride Intermediate4->End Deprotection / Hydrolysis (Acidic conditions)

References

3-Aminopyrrolidine Dihydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine dihydrochloride has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center and a reactive amino group, make it an attractive starting material for developing novel drugs targeting a wide range of diseases. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with its physicochemical properties, detailed experimental protocols for the synthesis of key derivatives, and a summary of its role in the development of bioactive molecules.

Physicochemical Properties

This compound is a stable, off-white to cream-colored crystalline powder.[1] Its hygroscopic nature necessitates storage in an inert atmosphere at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀N₂ · 2HCl[1][2]
Molecular Weight 159.06 g/mol [1][2]
Melting Point >300 °C (lit.)[1][3][4]
Boiling Point 262.01°C (rough estimate)[1]
Density 1.3011 (rough estimate)[1]
Appearance Off-white to cream colored crystalline powder[1]
Water Solubility Almost transparent[1]
Sensitive Hygroscopic[1]

Applications in Medicinal Chemistry

The pyrrolidine ring is a prevalent structural motif in a multitude of biologically active compounds. The addition of an amino group in the 3-position provides a key handle for synthetic elaboration, enabling the introduction of diverse pharmacophoric features. This has led to the widespread use of this compound in the synthesis of various classes of therapeutic agents.

Quinolone Antibiotics

This compound is a crucial intermediate in the synthesis of potent quinolone antibiotics, such as tosufloxacin.[1][2] The aminopyrrolidine moiety is incorporated at the C-7 position of the quinolone core, a modification known to enhance antibacterial activity and broaden the spectrum of activity against various pathogens.[1]

Neuroprotective Agents and Neurological Disorders

This versatile building block is extensively utilized in the development of drugs targeting neurological disorders.[3][5] Its incorporation into novel molecular frameworks has shown promise in creating agents for the treatment of conditions like depression and anxiety by potentially modulating neurotransmitter systems.[3][5] The chiral nature of 3-aminopyrrolidine is particularly important in this context, as stereochemistry often dictates the efficacy and selectivity of neurologically active drugs.[5]

Dual Abl and PI3K Inhibitors for Cancer Therapy

Recent research has explored the use of the (S)-3-aminopyrrolidine scaffold for the discovery of novel dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphatidylinositol 3-kinase (PI3K).[6] This dual-inhibition strategy is based on the compensatory effect of PI3K on Abl inhibition and has shown potential in overcoming drug resistance in chronic myeloid leukemia (CML).[6]

Below is a simplified representation of the signaling pathways involved.

Abl_PI3K_Pathway cluster_cell Cancer Cell cluster_inhibitor Dual Inhibitor Action BCR_ABL BCR-Abl PI3K PI3K BCR_ABL->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor (S)-3-Aminopyrrolidine Derivative Inhibitor->BCR_ABL Inhibits Inhibitor->PI3K Inhibits

Caption: Simplified signaling pathway of Abl and PI3K and the inhibitory action of (S)-3-aminopyrrolidine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of chiral this compound and a representative derivative.

Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

A common method for the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride utilizes trans-4-hydroxy-L-proline as the starting material.[7] The process involves a four-step reaction sequence: decarboxylation, N-tert-butoxycarbonyl (N-Boc) protection, hydroxyl sulfonylation, and a subsequent SN2 reaction with an azide reagent, followed by reduction and deprotection.[7]

Caption: Workflow for the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride.

Step-by-step Protocol:

  • Decarboxylation: trans-4-hydroxy-L-proline is heated in a high-boiling point solvent to remove the carboxyl group.

  • N-Boc Protection: The secondary amine of the resulting (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7]

  • Hydroxyl Sulfonylation: The hydroxyl group is activated by reaction with methanesulfonyl chloride in the presence of an organic base.[7]

  • Azidation and Configuration Inversion: The sulfonylated intermediate undergoes an SN2 reaction with sodium azide, resulting in the inversion of stereochemistry at the C3 position.[7]

  • Reduction and Deprotection: The azide is reduced to an amine using a reducing agent like triphenylphosphine, and the N-Boc protecting group is removed with concentrated hydrochloric acid to yield the final product.[7]

Synthesis of a Quinolone Antibiotic Intermediate

This protocol outlines the general synthesis of a 7-(3-aminopyrrolidin-1-yl) quinolone derivative.

Materials:

  • 7-fluoroquinolone carboxylic acid derivative

  • This compound

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve the 7-fluoroquinolone carboxylic acid derivative in the chosen solvent.

  • Add the base to the solution and stir.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the synthesis of a wide range of structurally diverse and biologically active compounds. Its utility in the development of antibiotics, neuroprotective agents, and anti-cancer therapies highlights its significance in modern drug discovery. The synthetic accessibility of its chiral forms further enhances its value, allowing for the stereoselective synthesis of complex drug candidates. As the demand for novel therapeutics continues to grow, the applications of this compound are expected to expand, solidifying its role as a privileged scaffold in the pharmaceutical industry.

References

Spectroscopic and Physicochemical Analysis of 3-Aminopyrrolidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound, offering a valuable resource for its application in research and synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Formula C₄H₁₂Cl₂N₂[1][2]
Molecular Weight 159.05 g/mol [1]
Appearance White to pale cream or pale brown powder[3]
Melting Point >300 °C (decomposes)
Solubility Soluble in water.
CAS Number 103831-11-4[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following sections present a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of two hydrochloride salts, the amine protons are expected to be broad and may exchange with deuterium in deuterated solvents. The use of a deuterated solvent such as D₂O or DMSO-d₆ is common for amine salts.[4]

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 4.2m1HCH-NH₂
~3.2 - 3.7m4HCH₂-N
~2.0 - 2.5m2HCH₂

Note: Actual chemical shifts and multiplicities can be found by accessing the spectrum available at ChemicalBook.[5]

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~45 - 55CH-NH₂
~40 - 50CH₂-N
~30 - 40CH₂

Note: The ¹³C NMR spectrum is available for viewing at ChemicalBook.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by absorptions corresponding to N-H and C-H bonds, as well as the effects of the hydrochloride salt. The presence of the ammonium salt (R-NH₃⁺) will result in characteristic broad absorptions.[7]

Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (primary amine)
3000 - 2850MediumC-H stretch (aliphatic)
2800 - 2400Broad, StrongN-H stretch (ammonium salt)
1650 - 1580MediumN-H bend (primary amine)
1250 - 1020MediumC-N stretch (aliphatic amine)

Note: The IR spectrum for this compound can be viewed at ChemicalBook.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For cyclic amines, the molecular ion peak is typically observed. Fragmentation often occurs via α-cleavage, leading to the loss of substituents adjacent to the nitrogen atom.[9][10]

Mass Spectrometry Data

m/zInterpretation
86[M-2HCl]⁺˙ (Molecular ion of the free base)
57Fragmentation ion
43Fragmentation ion

Note: The mass spectrum is available for viewing at ChemicalBook.[11]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 300-500 MHz NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Data Acquisition:

    • Acquire ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Nujol Mull Method: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and then place it between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition: Record the spectrum, ensuring a clean background is taken prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water).

  • Instrument Setup:

    • Mass Spectrometer: Electrospray ionization (ESI) or other suitable ionization technique coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

    • Mode: Positive ion mode is typically used for amines.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (KBr Pellet or Nujol Mull) IR_Acquisition Data Acquisition (FTIR Spectrum) IR_Sample->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample Sample Preparation (Dissolve in Solvent) MS_Ionization Ionization (e.g., ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Measurement) MS_Ionization->MS_Analysis MS_Fragmentation Fragmentation Analysis MS_Analysis->MS_Fragmentation

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in the effective utilization of this important chemical building block in their synthetic and drug discovery endeavors. For definitive spectral data, users are encouraged to consult the referenced spectral databases.

References

The Versatile Scaffold: Unlocking Drug Discovery Potential with 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride, a versatile chiral building block, has emerged as a critical component in modern medicinal chemistry. Its unique structural features, including a chiral center and a reactive amino group, make it an invaluable scaffold for the synthesis of a diverse array of therapeutic agents. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the development of novel treatments for inflammatory diseases, cancer, bacterial infections, and neurodegenerative disorders. Through a comprehensive review of the scientific literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in their drug development endeavors.

Core Applications of this compound in Drug Discovery

The 3-aminopyrrolidine moiety has been successfully incorporated into a multitude of drug candidates, demonstrating its broad therapeutic applicability. This guide will delve into four key areas where this scaffold has shown significant promise:

  • CCR2 Antagonists for Inflammatory Diseases: The C-C chemokine receptor 2 (CCR2) plays a pivotal role in the recruitment of monocytes to sites of inflammation. Antagonists of this receptor are therefore promising therapeutic agents for a range of inflammatory conditions.

  • Dual Abl/PI3K Inhibitors for Cancer Therapy: The aberrant signaling of Abl tyrosine kinase and phosphoinositide 3-kinase (PI3K) is a hallmark of several cancers, including chronic myeloid leukemia (CML). Dual inhibitors targeting both kinases offer a promising strategy to overcome drug resistance.

  • Quinolone Antibiotics: The incorporation of a 3-aminopyrrolidinyl group at the C-7 position of the quinolone core has led to the development of potent broad-spectrum antibiotics.

  • Neuroprotective Agents: Derivatives of 3-aminopyrrolidine have been investigated for their potential to mitigate neuronal damage in a variety of neurodegenerative and ischemic conditions.

CCR2 Antagonists: Modulating the Inflammatory Response

The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage recruitment in inflammatory and autoimmune diseases.[1] Consequently, the development of small molecule CCR2 antagonists has been a major focus of drug discovery efforts. The 3-aminopyrrolidine scaffold has proven to be a highly effective core for designing potent and selective CCR2 inhibitors.[2]

Quantitative Data: In Vitro Activity of 3-Aminopyrrolidine-Based CCR2 Antagonists

The following table summarizes the in vitro activity of representative 3-aminopyrrolidine derivatives as CCR2b antagonists. The data highlights the high potency of these compounds in binding to the receptor and inhibiting downstream functional responses.

CompoundCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)Reference
Compound 19 18.311.2-[1][3]
Compound 42 8.74.5-[1][3]
Compound 47 7.93.1-[1][3]
Compound 49 6.52.8-[1][3]
Compound 71 3.20.837.5[4]
Signaling Pathway: The CCL2-CCR2 Axis

Upon binding of its ligand, CCL2, the G protein-coupled receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.[5][6]

CCR2_Signaling cluster_receptor Cell Membrane CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 G_Protein G Protein (αβγ) CCR2->G_Protein Activation PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK G_Protein->MAPK AKT AKT PI3K->AKT Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) AKT->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling cascade initiated by CCL2 binding to its receptor, CCR2.

Experimental Protocols

General Procedure for the Synthesis of 3-Aminopyrrolidine-based CCR2 Antagonists:

A general synthetic route involves the coupling of a carboxylic acid with the 3-aminopyrrolidine core. The following is a representative protocol adapted from the literature.[1][3]

  • Amide Coupling: To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: Add a solution of the appropriate 3-aminopyrrolidine derivative (1.1 eq) and triethylamine (TEA) (2.0 eq) in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired CCR2 antagonist.

In Vitro CCR2b Binding Assay:

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2b receptor.

  • Cell Preparation: Use a stable cell line expressing human CCR2b (e.g., HEK293 cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of [¹²⁵I]-MCP-1 and varying concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Dual Abl/PI3K Inhibitors: A Two-Pronged Attack on Cancer

The development of dual inhibitors that simultaneously target multiple oncogenic pathways is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The (S)-3-aminopyrrolidine scaffold has been utilized to develop potent dual inhibitors of Abl kinase and PI3K, key drivers in CML and other malignancies.[7]

Quantitative Data: In Vitro Activity of (S)-3-Aminopyrrolidine-Based Dual Abl/PI3K Inhibitors

The following table presents the in vitro inhibitory activity of a series of (S)-3-aminopyrrolidine derivatives against Abl and PI3K kinases, as well as their cytotoxic effects on the K562 CML cell line.

CompoundAbl IC50 (µM)PI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)K562 Cell IC50 (µM)Reference
5a >502.854.873.123.568.54[7]
5e 15.61.252.151.871.993.15[7]
5k 8.750.881.561.021.141.26[7]
Imatinib 0.45>50>50>50>500.38[7]
Signaling Pathways: Abl and PI3K in Cancer

The BCR-Abl fusion protein in CML leads to constitutive activation of the Abl tyrosine kinase, which in turn activates downstream pathways including the PI3K/AKT pathway, promoting cell proliferation and survival.[8][9][10]

Abl_PI3K_Signaling BCR_ABL BCR-Abl PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor (S)-3-Aminopyrrolidine Dual Inhibitor Inhibitor->BCR_ABL Inhibitor->PI3K HTS_Workflow Start Start Compound_Library Compound Library (3-Aminopyrrolidine Derivatives) Start->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Lead_Selection->End

References

Safety and Handling of 3-Aminopyrrolidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Aminopyrrolidine dihydrochloride, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the known hazards, exposure controls, and emergency procedures associated with this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular FormulaC₄H₁₀N₂ · 2HCl
Molecular Weight159.06 g/mol [5]
AppearanceWhite to pale cream or pale brown powder/solid[6]
Melting Point>300 °C[5][7]
SolubilitySoluble in water

Toxicological Information

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety when handling this compound, the following engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][8]

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment for handling this compound.

PPE_Diagram cluster_ppe Required Personal Protective Equipment EyeProtection Eye Protection (Safety Goggles/Face Shield) HandProtection Hand Protection (Chemical-resistant Gloves) BodyProtection Body Protection (Lab Coat/Protective Suit) RespiratoryProtection Respiratory Protection (Respirator - if dust is generated) Handler Researcher Handler->EyeProtection Handler->HandProtection Handler->BodyProtection Handler->RespiratoryProtection

Caption: Essential PPE for handling this compound.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Store locked up. Keep away from strong oxidizing agents.[8]

Accidental Release Measures

In the event of a spill, follow the procedures outlined below.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill (Use inert absorbent material) PPE->Contain Collect Collect Spilled Material (Sweep or shovel into suitable container) Contain->Collect Dispose Dispose of Waste (Follow approved procedures) Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Workflow for responding to a chemical spill.

First-Aid Measures

In case of exposure, immediate medical attention is required.[9]

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][8]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[8][9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be produced.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste disposal should be handled by an approved waste disposal plant.[4][8]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized experimental protocols for assessing skin and eye irritation potential, which are relevant to the GHS classifications of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a substance to cause skin irritation by using in vitro reconstructed human epidermis models such as EpiSkin™, EpiDerm™, and others.[2][9]

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

  • Chemical Exposure: A small amount of the test substance is applied topically to the surface of the tissue.

  • Incubation: The tissues are incubated for a defined period (e.g., 15 to 60 minutes).

  • Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The reduction in cell viability caused by the test substance is compared to a negative control. A reduction in viability below a certain threshold (typically 50%) leads to a classification of the substance as a skin irritant.[9][10]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion using an in vivo rabbit eye test.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for this test.

  • Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

  • Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[8][11]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12]

  • Scoring: The degree of irritation is scored for the cornea, iris, and conjunctiva.

  • Classification: Based on the severity and reversibility of the observed effects, the substance is classified for its eye irritation or corrosion potential.

In Vitro Eye Irritation: Ocular Irritection® Assay (OECD TG 496)

This in vitro method is a non-animal alternative to assess the eye irritation potential of a substance.

Methodology:

  • Principle: The assay is based on the principle that chemical irritants induce denaturation and disruption of corneal proteins.

  • Procedure: The test substance is applied to a reagent solution containing proteins that mimic the corneal proteins.

  • Measurement: Changes in the protein structure are quantified by measuring the resulting changes in the turbidity (optical density) of the reagent solution using a spectrophotometer.

  • Interpretation: The results are used to calculate an "Irritection Draize Equivalent" (IDE) score, which predicts the in vivo irritancy potential.[13]

References

Commercial Suppliers and Technical Guide for High-Purity 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3-Aminopyrrolidine Dihydrochloride, a critical building block in pharmaceutical synthesis. It outlines commercial supplier specifications, detailed experimental protocols for its synthesis, and its role in significant signaling pathways, particularly in the development of novel therapeutics.

Commercial Suppliers of High-Purity this compound

This compound is available from a range of chemical suppliers, with purities suitable for research and drug development purposes. The following table summarizes the specifications for both the racemic mixture and its common enantiomeric forms from various commercial vendors.

SupplierProduct NameCAS NumberPurity/AssayMolecular FormulaNotes
Sigma-Aldrich This compound103831-11-4≥98%C₄H₁₀N₂ · 2HClGeneral purpose grade.[1][2][3]
TCI America (3S)-(+)-3-Aminopyrrolidine Dihydrochloride116183-83-6>98.0%C₄H₁₂Cl₂N₂Chiral intermediate.[4][5]
Chem-Impex (3S)-(+)-3-Aminopyrrolidine dihydrochloride116183-83-6≥98% (Titration)C₄H₁₀N₂ · 2HClFor pharmaceutical and fine chemical synthesis.[6]
HSP Pharma (3S)-(+)-3-Aminopyrrolidine Dihydrochloride116183-83-6≥99.0%C₄H₁₂Cl₂N₂API intermediate supplier.
Echemi (3S)-(+)-3-Aminopyrrolidine Dihydrochloride116183-83-699% to 99.5%C₄H₁₀N₂ · 2HClVarious grades available from different suppliers.[7]
NINGBO INNO PHARMCHEM (3S)-(+)-3-Aminopyrrolidine Dihydrochloride116183-83-6High PurityC₄H₁₀N₂ · 2HClChiral building block for therapeutic agents.[8]

Experimental Protocol: Synthesis of this compound

The following is a representative multi-step synthesis protocol for this compound, adapted from publicly available patent literature. This method highlights a common pathway for producing this intermediate.

Objective: To synthesize this compound from diethyl aspartate.

Materials:

  • Diethyl aspartate

  • Dichloromethane

  • Triethylamine

  • Methanesulfonyl chloride

  • 2M Hydrochloric acid

  • 10% Sodium bicarbonate solution

  • Absolute ethanol

  • Sodium borohydride

  • Deionized water

Methodology:

Step 1: Synthesis of Ethyl Methanesulfonylaminosuccinate

  • In a 1000 mL three-neck flask, dissolve diethyl aspartate (0.3 mol, 56.8 g) in 284 mL of dichloromethane.

  • Add triethylamine (0.6 mol, 60.7 g) to the solution and stir until fully dissolved.

  • Slowly add methanesulfonyl chloride (0.315 mol, 36.1 g) dropwise to the reaction mixture.

  • Maintain the reaction temperature between 20-40°C and stir for 2 hours. Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, cool the reaction mixture and add 170.4 g of water.

  • Perform a liquid-liquid extraction. Wash the organic phase once with 2M hydrochloric acid, followed by a single wash with a 10% sodium bicarbonate solution.

  • Concentrate the organic phase under reduced pressure to yield ethyl methanesulfonylaminosuccinate as a yellow oil.

Step 2: Synthesis of 2-Methanesulfonylamino-1,4-butanediol

  • In a 1000 mL three-neck flask, dissolve the ethyl methanesulfonylaminosuccinate (0.25 mol, 66.8 g) from Step 1 in 401 mL of absolute ethanol.

  • Slowly add sodium borohydride (1 mol, 37.8 g) to the solution.

  • Maintain the reaction temperature between 15-30°C and stir for 2 hours. Monitor the reaction progress using high-performance liquid chromatography (HPLC).

  • After the reaction is complete, slowly add 36 g of water dropwise to quench the reaction.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain 2-methanesulfonylamino-1,4-butanediol as a colorless oil.

This protocol outlines the initial stages of a synthetic route. Further steps involving cyclization and deprotection would be required to yield the final this compound product.

Role in Signaling Pathways and Drug Development

3-Aminopyrrolidine and its derivatives are crucial chiral intermediates in the synthesis of a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[6] These drugs are used for the treatment of type 2 diabetes.

DPP-4 Inhibition Signaling Pathway

The enzyme DPP-4 is responsible for the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones play a vital role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby increasing the active levels of GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.

DPP4_Inhibition_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Pancreas Pancreas Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades DPP4_Inhibitor DPP-4 Inhibitor (Derived from 3-Aminopyrrolidine) DPP4_Inhibitor->DPP4 Inhibits Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control

DPP-4 Inhibition Pathway for Glycemic Control.

Experimental Workflow for Synthesizing a DPP-4 Inhibitor Intermediate

The synthesis of DPP-4 inhibitors often involves the coupling of the 3-aminopyrrolidine core with other chemical moieties. The following diagram illustrates a generalized workflow for such a synthesis.

Synthesis_Workflow Start Starting Materials (e.g., this compound) Step1 Step 1: Protection of Amino Group Start->Step1 Step2 Step 2: Coupling with Side Chain Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product Final DPP-4 Inhibitor Intermediate Analysis->Final_Product

Generalized workflow for synthesizing a DPP-4 inhibitor intermediate.

Applications in Neuropharmacology

In addition to its role in metabolic drug development, this compound is utilized in neuropharmacology research.[7] Its structural features make it a valuable scaffold for creating compounds that can potentially interact with neurotransmitter systems.[7] Research in this area explores its use in developing treatments for neurological conditions such as depression and anxiety, as well as for the development of neuroprotective agents.[7] The chiral nature of 3-aminopyrrolidine is particularly important in designing molecules with high specificity for their biological targets within the central nervous system.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine and its N-alkylated derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. The presence of both a primary and a secondary amine offers multiple points for functionalization, though it also presents challenges in achieving regioselectivity. This document provides detailed protocols for the N-alkylation of 3-aminopyrrolidine dihydrochloride, a common and stable salt of the parent amine.

A critical first step in any N-alkylation procedure involving an amine salt is the liberation of the free base. The protonated amine is not nucleophilic and will not react with electrophiles. Therefore, a neutralization step using a suitable base is mandatory. Following neutralization, two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Regioselectivity Considerations: 3-Aminopyrrolidine contains a primary amine at the C3 position and a secondary amine as part of the pyrrolidine ring. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the preferred site of initial alkylation under most conditions. However, reaction conditions can be optimized to influence selectivity, and the potential for reaction at the secondary amine should be considered, especially if forcing conditions or highly reactive electrophiles are used.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for forming C-N bonds but is often difficult to control for mono-alkylation. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to subsequent reactions that can yield di-alkylated and even quaternary ammonium salt byproducts.[1] This method is most suitable when exhaustive alkylation is desired or when the steric bulk of the initial alkyl group hinders a second alkylation.

Experimental Protocol: Mono-N-Alkylation of 3-Aminopyrrolidine
  • Neutralization of Starting Material:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF).

    • Add a base (2.5-3.0 eq.) to neutralize the dihydrochloride and provide catalytic basicity for the reaction. A common choice is potassium carbonate (K2CO3) or triethylamine (TEA).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the free base.

  • Alkylation:

    • To the suspension of the free base, add the alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide) (1.0-1.2 eq.).

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to isolate the desired N-alkylated product.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and controlled method for the synthesis of primary, secondary, and tertiary amines.[2][3][4] The reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][4] This one-pot procedure generally provides higher yields of the mono-alkylated product and avoids the over-alkylation issues common in direct alkylation.[3]

Experimental Protocol: Reductive Amination of 3-Aminopyrrolidine
  • Neutralization of Starting Material:

    • Dissolve this compound (1.0 eq.) in a suitable solvent, typically methanol (MeOH) or 1,2-dichloroethane (DCE).

    • Add a base, such as triethylamine (TEA) or sodium acetate (NaOAc) (2.2 eq.), to liberate the free amine. Stir for 20-30 minutes.

  • Imine Formation and Reduction:

    • To the solution of the free base, add the aldehyde or ketone (1.0-1.1 eq.).

    • If desired, molecular sieves can be added to facilitate the formation of the imine by removing water.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add a mild reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred as it is selective for the imine in the presence of the unreacted carbonyl compound and is effective under mildly acidic conditions.[3] Sodium cyanoborohydride (NaBH3CN) is another common choice.[2][3]

    • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 3-aminopyrrolidine.

Data Presentation: Comparison of N-Alkylation Methods

FeatureDirect Alkylation with Alkyl HalideReductive Amination with Carbonyl Compound
Electrophile Alkyl Halide (R-X)Aldehyde (RCHO) or Ketone (R2CO)
Key Intermediate None (Direct S_N2)Imine / Iminium Ion
Selectivity Low; prone to over-alkylation to form secondary, tertiary, and quaternary products.[1]High; generally selective for mono-alkylation.[3]
Reaction Conditions Often requires heating; strong base.Typically at room temperature; mild reducing agent.
Byproducts Halide salts; over-alkylation products.Water; borate salts.
Scope Generally effective for primary, secondary, and tertiary alkyl halides.Broad scope for various aldehydes and ketones.
Advantages Simple reagents.High selectivity, mild conditions, high functional group tolerance.
Disadvantages Poor control over mono-alkylation, potential for side reactions.[1]Requires a suitable reducing agent; two-step, one-pot process.

Visualizations

Experimental Workflow for N-Alkylation

G General Workflow for N-Alkylation of this compound cluster_start Starting Material Preparation cluster_reaction Alkylation Reaction cluster_end Product Isolation start 3-Aminopyrrolidine dihydrochloride neutralize Neutralization (Base, Solvent) start->neutralize Step 1 method1 Method 1: Direct Alkylation (Alkyl Halide, Heat) neutralize->method1 Step 2a method2 Method 2: Reductive Amination (Carbonyl, Reducing Agent) neutralize->method2 Step 2b workup Aqueous Work-up & Extraction method1->workup Step 3 method2->workup purify Purification (Column Chromatography) workup->purify Step 4 product N-Alkylated 3-Aminopyrrolidine purify->product Final Product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Use of 3-Aminopyrrolidine Dihydrochloride in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents due to their unique structural and physicochemical properties. The pyrrolidine scaffold is present in numerous FDA-approved drugs. One of the key chemical transformations involving 3-aminopyrrolidine is the bimolecular nucleophilic substitution (SN2) reaction, which allows for the introduction of various substituents at the nitrogen atoms, leading to a diverse range of functionalized molecules.

This document provides detailed application notes and protocols for utilizing 3-aminopyrrolidine dihydrochloride in SN2 reactions. It covers methodologies for both the protected and unprotected forms of 3-aminopyrrolidine, addressing the common challenge of selective mono-N-alkylation versus dialkylation.

Challenges in N-Alkylation of 3-Aminopyrrolidine

3-Aminopyrrolidine possesses two nucleophilic secondary amine groups. Direct alkylation of the unprotected form can lead to a mixture of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium salts.[1][2] The primary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions.[3][4] Therefore, achieving selective mono-N-alkylation is a significant challenge that requires careful control of reaction conditions.

To address this, two primary strategies are employed:

  • Use of a Protecting Group: One of the amine functionalities can be protected, typically with a tert-butoxycarbonyl (Boc) group, to ensure selective reaction at the unprotected nitrogen.

  • Controlled Mono-alkylation of the Unprotected Diamine: Specific reaction conditions, such as the use of particular bases and solvent systems, can favor mono-alkylation.

I. SN2 Reactions with N-Boc-3-Aminopyrrolidine

A reliable method for ensuring selective N-alkylation is the use of N-Boc-protected 3-aminopyrrolidine. This approach is particularly useful when a single, specific substitution is desired.

Reaction Scheme:

Caption: General workflow for SN2 reaction with N-Boc-3-aminopyrrolidine.

Experimental Protocol: N-Alkylation of (R)-3-(Boc-amino)pyrrolidine with Triflates

This protocol is adapted from the synthesis of N-(aminocycloalkylene)amino acid derivatives.

Materials:

  • (R)-3-(tert-Butoxycarbonylamino)pyrrolidine

  • Substituted triflate ester (e.g., methyl (R)-2-[(trifluoromethylsulfonyl)oxy]propanoate)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (R)-3-(tert-butoxycarbonylamino)pyrrolidine (1.0 equiv.) in anhydrous dichloromethane.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the triflate ester (1.2 equiv.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data: N-Alkylation of N-Boc-3-aminopyrrolidine with Triflates
Electrophile (Triflate Ester)ProductReaction Time (h)Yield (%)
Methyl (R)-2-[(trifluoromethylsulfonyl)oxy]propanoateMethyl (R)-2-[[(3R)-3-(Boc-amino)pyrrolidin-1-yl]]propanoate2479
Methyl (S)-2-[(trifluoromethylsulfonyl)oxy]propanoateMethyl (S)-2-[[(3R)-3-(Boc-amino)pyrrolidin-1-yl]]propanoate2475
Methyl (R)-2-[(trifluoromethylsulfonyl)oxy]butanoateMethyl (R)-2-[[(3R)-3-(Boc-amino)pyrrolidin-1-yl]]butanoate2468

II. Selective Mono-N-Alkylation of Unprotected 3-Aminopyrrolidine

Achieving selective mono-N-alkylation of unprotected 3-aminopyrrolidine requires specific conditions to prevent over-alkylation. A method employing cesium bases has been shown to be effective for the selective mono-N-alkylation of various primary amines.[5][6]

Reaction Scheme:

sn2_reaction_unprotected cluster_reactants Reactants cluster_products Products amine 3-Aminopyrrolidine mono_product Mono-N-alkyl-3-aminopyrrolidine amine->mono_product SN2 Reaction (Major) di_product Di-N,N'-dialkyl-3-aminopyrrolidine amine->di_product SN2 Reaction (Minor) reagents Alkyl Halide (R-X) Cesium Base, Solvent

Caption: Selective mono-N-alkylation of 3-aminopyrrolidine.

Proposed Experimental Protocol: Selective Mono-N-Alkylation with Alkyl Halides

This protocol is based on a general method for the selective mono-N-alkylation of primary amines and would require optimization for 3-aminopyrrolidine.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base for neutralization

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Cesium carbonate (Cs₂CO₃) or Cesium hydroxide (CsOH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound in water.

    • Cool the solution in an ice bath and slowly add a solution of NaOH (2.2 equivalents) while monitoring the pH to ensure it becomes basic (pH > 12).

    • Extract the free 3-aminopyrrolidine with dichloromethane.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free base. Caution: 3-aminopyrrolidine is volatile.

  • Mono-N-Alkylation:

    • Dissolve the freshly prepared 3-aminopyrrolidine (1.0 equiv.) in anhydrous DMF or DMSO.

    • Add cesium carbonate (1.5 - 2.0 equiv.).

    • To the stirred suspension, add the alkyl halide (1.0 - 1.2 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated product and unreacted starting material.

Illustrative Quantitative Data for Mono-N-Alkylation of Primary Amines

The following table provides examples of the high selectivity achievable for mono-N-alkylation of various primary amines using a cesium base, which can be extrapolated as a starting point for the optimization of reactions with 3-aminopyrrolidine.[5]

AmineAlkyl BromideBaseSolventTime (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
Benzylaminen-Butyl bromideCs₂CO₃DMF2485<5
AnilineBenzyl bromideCsOHDMSO1290<2
CyclohexylamineEthyl bromideCs₂CO₃DMF487810

III. SN2 Reaction with Epoxides

The reaction of amines with epoxides is a common method for the synthesis of β-amino alcohols. This reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide and leading to ring-opening.

Reaction Mechanism Pathway:

epoxide_opening amine 3-Aminopyrrolidine (Nucleophile) intermediate Zwitterionic Intermediate amine->intermediate Nucleophilic Attack epoxide Epoxide (Electrophile) epoxide->intermediate product β-Amino Alcohol intermediate->product Proton Transfer

Caption: Mechanism of epoxide ring-opening by 3-aminopyrrolidine.

General Protocol for Reaction with Epoxides

Materials:

  • 3-Aminopyrrolidine (free base)

  • Epoxide (e.g., styrene oxide, propylene oxide)

  • Solvent (e.g., Methanol, Ethanol, or neat)

  • Water (for workup)

  • Ethyl acetate or other suitable solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 - 2.0 equiv.) in the chosen solvent or use it neat.

  • Add the epoxide (1.0 equiv.) to the solution. The reaction is often exothermic, so addition may need to be controlled, and cooling may be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Expected Regioselectivity

In the case of unsymmetrical epoxides, the nucleophilic attack of the amine will generally occur at the less sterically hindered carbon atom, which is a hallmark of the SN2 mechanism.

Conclusion

This compound is a versatile reagent for the synthesis of a wide array of substituted pyrrolidine derivatives via SN2 reactions. Successful application hinges on the careful management of the nucleophilicity of the two amine groups. The use of N-Boc protection provides a straightforward route to mono-substituted products. For the unprotected diamine, controlled reaction conditions, particularly the use of cesium bases, offer a promising strategy for achieving selective mono-N-alkylation. The protocols and data presented herein provide a solid foundation for researchers to design and execute SN2 reactions with 3-aminopyrrolidine for applications in drug discovery and development. Further optimization of the proposed protocols for specific substrates is encouraged to achieve the desired outcomes.

References

Application Notes and Protocols: Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral pyrrolidine scaffolds are fundamental building blocks in the field of asymmetric synthesis, serving as the core of highly effective organocatalysts and chiral ligands. While 3-aminopyrrolidine dihydrochloride itself is more commonly utilized as a precursor or building block, its derivatives, particularly those based on proline, have become indispensable tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. These organocatalysts are prized for their ability to mimic the function of natural enzymes, such as Class I aldolases, by activating substrates through the formation of transient iminium or enamine intermediates. This mode of activation provides a powerful strategy for achieving high levels of enantioselectivity in a variety of important chemical transformations, including aldol reactions and Michael additions.

This document provides an overview of the application of chiral pyrrolidine-based organocatalysts in asymmetric synthesis, along with detailed protocols for representative reactions.

Logical Relationship: The Role of Chiral Pyrrolidine Catalysts in Asymmetric Synthesis

The following diagram illustrates the general catalytic cycle of a proline-derived organocatalyst in an asymmetric aldol reaction, a representative example of how these catalysts function.

G cluster_cycle Catalytic Cycle cluster_overall Overall Transformation Catalyst Chiral Pyrrolidine Catalyst (e.g., Proline) Enamine Chiral Enamine Intermediate Catalyst->Enamine Condensation -H₂O Ketone Ketone (Nucleophile) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Water1 H₂O Enamine->Water1 Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium Product Chiral Aldol Product Iminium->Product Hydrolysis +H₂O Water2 H₂O Water2->Iminium Start Ketone + Aldehyde (Achiral/Prochiral) Final Enantioenriched β-Hydroxy Ketone Start->Final Catalyzed by Chiral Pyrrolidine G cluster_workflow Experimental Workflow A 1. Reagent Addition - L-Proline - Aldehyde - Solvent (DMF) B 2. Ketone Addition - Cyclohexanone A->B C 3. Reaction - Stir at RT for 96h B->C D 4. Quenching - Add 1 M HCl C->D E 5. Extraction - Ethyl Acetate D->E F 6. Workup - Wash with Brine - Dry over MgSO₄ E->F G 7. Purification - Flash Chromatography F->G H 8. Analysis - NMR (dr) - Chiral HPLC (ee) G->H G cluster_catalysis Bifunctional Catalyst Activation Catalyst Chiral Squaramide Catalyst (with Pyrrolidine) Nucleophile Nitrogen Nucleophile (e.g., Amine) Catalyst->Nucleophile H-Bonding (Activation) Electrophile Michael Acceptor (e.g., Enone) Catalyst->Electrophile H-Bonding (Activation) TS Organized Transition State Catalyst->TS Nucleophile->TS Electrophile->TS Product Chiral Adduct TS->Product

Application Notes and Protocols for the Synthesis of Quinolone Antibiotics Using 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of quinolone antibiotics utilizing 3-Aminopyrrolidine dihydrochloride as a key building block. The focus is on the synthesis of Clinafloxacin, a potent fluoroquinolone antibiotic, which exemplifies the coupling of a 3-aminopyrrolidinyl moiety at the C-7 position of the quinolone core.

Introduction

Quinolone antibiotics are a critical class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The introduction of a 3-aminopyrrolidine substituent at the C-7 position of the quinolone core has been shown to enhance antibacterial potency and spectrum.[3] Clinafloxacin is a notable example of such a compound, demonstrating potent activity.[3][4]

This document outlines the synthetic route to Clinafloxacin, providing a detailed experimental protocol for the key nucleophilic aromatic substitution reaction between the quinolone core and 3-aminopyrrolidine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Clinafloxacin.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
ClinafloxacinC₁₇H₁₇ClFN₃O₃365.79263-265 (dec.)Not explicitly stated in the search results[1][2]

Experimental Protocols

The synthesis of Clinafloxacin involves two main stages: the synthesis of the quinolone core and the subsequent coupling with 3-aminopyrrolidine.

Protocol 1: Synthesis of the Fluoroquinolone Core (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

A common method for the synthesis of the fluoroquinolone core is through a multi-step process starting from appropriately substituted anilines. A representative procedure is as follows:

  • Enamine Formation: A mixture of a substituted aniline (e.g., 2,4-dichloro-5-fluoroaniline) and a dialkyl alkoxymethylenemalonate is heated to afford the corresponding enamine.

  • Cyclization: The enamine is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the quinolone ring system.

  • N-Alkylation: The nitrogen at the 1-position of the quinolone ring is alkylated, for example, with cyclopropyl bromide.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid to yield the final quinolone core.

A detailed, specific protocol for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is described in the literature and can be adapted for this purpose.[5]

Protocol 2: Synthesis of Clinafloxacin via Nucleophilic Aromatic Substitution

This protocol details the coupling of the fluoroquinolone core with (S)-3-aminopyrrolidine.

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • (S)-3-Aminopyrrolidine (or its dihydrochloride salt with an appropriate base)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine)

Procedure:

  • To a solution of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in a suitable solvent (e.g., pyridine), add an excess of (S)-3-aminopyrrolidine.

  • Add a suitable base to neutralize the HCl that will be formed during the reaction if starting from this compound.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford Clinafloxacin.

Note: The exact reaction conditions (temperature, time, and solvent) may require optimization for optimal yield and purity.

Mandatory Visualization

Logical Relationship: Synthesis of Clinafloxacin

G Synthesis of Clinafloxacin QuinoloneCore 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid Reaction Nucleophilic Aromatic Substitution QuinoloneCore->Reaction Quinolone Core Aminopyrrolidine This compound Aminopyrrolidine->Reaction Amine Base Base (e.g., Triethylamine) Base->Reaction Catalyst Solvent Solvent (e.g., Pyridine) Solvent->Reaction Reaction Medium Clinafloxacin Clinafloxacin Reaction->Clinafloxacin Product

Caption: Synthetic pathway for Clinafloxacin.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

G Mechanism of Action of Fluoroquinolones Fluoroquinolone Fluoroquinolone Antibiotic BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters DNAgyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNAgyrase Inhibits TopoisomeraseIV Topoisomerase IV Fluoroquinolone->TopoisomeraseIV Inhibits BacterialCell->DNAgyrase BacterialCell->TopoisomeraseIV DNAReplication DNA Replication & Repair DNAgyrase->DNAReplication Required for TopoisomeraseIV->DNAReplication Required for CellDeath Bacterial Cell Death DNAReplication->CellDeath Inhibition leads to

Caption: Fluoroquinolone mechanism of action.

References

Application Notes and Protocols for the Preparation of Neuroprotective Agents using 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride is a versatile chiral building block utilized in the synthesis of a wide array of biologically active compounds.[1][2] Its inherent structural features make it a valuable starting material for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. Derivatives of 3-aminopyrrolidine have shown promise as neuroprotective agents by targeting various pathways implicated in neuronal cell death and dysfunction. These include mechanisms such as the inhibition of sodium channels, modulation of chemokine receptors, and interference with excitotoxicity pathways.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of neuroprotective agents derived from this compound.

Synthesis of a Representative Neuroprotective Agent

While a vast number of derivatives can be synthesized, this protocol details the preparation of an N-substituted 3-aminopyrrolidine derivative, a class of compounds investigated for their neuroprotective properties. The following protocol is a representative example adapted from methodologies used for the synthesis of related neuroprotective pyrrolidine derivatives.

Objective: To synthesize a novel N-acyl-3-aminopyrrolidine derivative as a potential neuroprotective agent.

Reaction Scheme:

Experimental Protocol: Synthesis of a Phenylacetyl-3-aminopyrrolidine Derivative

Materials:

  • (S)-3-Aminopyrrolidine dihydrochloride

  • Phenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of phenylacetic acid (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.5 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve (S)-3-Aminopyrrolidine dihydrochloride (1.0 mmol) in dichloromethane (5 mL) and add DIPEA (3.0 mmol). Stir for 10 minutes.

  • Add the solution of 3-aminopyrrolidine to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-phenylacetyl-3-aminopyrrolidine derivative.

Evaluation of Neuroprotective Activity

The neuroprotective potential of the synthesized compounds can be assessed using various in vitro and in vivo models. A common in vitro model involves challenging neuronal cells with an excitotoxic agent like glutamate and measuring cell viability.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Cell Line:

  • SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • Synthesized 3-aminopyrrolidine derivative

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 3-aminopyrrolidine derivative (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Following the pretreatment, expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for another 24 hours. Include a control group with no glutamate and a glutamate-only group.

  • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.

  • Incubate the plate at 37 °C for 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Quantitative Data Summary

The following tables summarize representative quantitative data for neuroprotective effects of pyrrolidine derivatives from published studies.

Table 1: In Vitro Neuroprotective Activity of Pyrrolidine Derivatives against Glutamate-Induced Toxicity

CompoundCell LineNeurotoxin (Concentration)Compound Concentration (µM)% Cell Viability Increase (relative to toxin control)Reference
Derivative ACortical NeuronsGlutamate (50 µM)5037%[5]
Derivative BSH-SY5YH2O2 (1 mM)50~50%[6]

Table 2: In Vivo Neuroprotective Activity of a Pyrrolidine Derivative in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

CompoundAnimal ModelDosageReduction in Infarct Volume (%)Neurological Deficit ImprovementReference
Compound 5eRat MCAO10 mg/kgSignificant reductionRemarkable improvement[7]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of 3-aminopyrrolidine derivatives are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival and is a common target for neuroprotective agents.[8]

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Neuroprotective Agent Neuroprotective Agent Receptor Receptor Neuroprotective Agent->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Akt->Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti-apoptotic Proteins (e.g., Bcl-2) Activates Neuronal Survival Neuronal Survival Anti-apoptotic Proteins (e.g., Bcl-2)->Neuronal Survival Promotes

Caption: PI3K/Akt signaling pathway in neuroprotection.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Aminopyrrolidine dihydrochloride Reaction Amide Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Product Neuroprotective Agent Derivative Purification->Product Pretreatment Pre-treatment with Compound Product->Pretreatment Cell_Culture Neuronal Cell Culture Cell_Culture->Pretreatment Toxin Induce Neurotoxicity (e.g., Glutamate) Pretreatment->Toxin Assay Cell Viability Assay (MTT) Toxin->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Workflow for synthesis and in vitro evaluation.

References

Application Notes and Protocols: Synthesis of CCR2 Antagonists Utilizing 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[3] Consequently, the development of small molecule antagonists targeting CCR2 has emerged as a promising therapeutic strategy.

The 3-aminopyrrolidine scaffold has been identified as a crucial pharmacophore in the design of potent and selective CCR2 antagonists.[4][5] Its unique structural and chemical properties allow for versatile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of CCR2 antagonists, starting from the readily available precursor, 3-aminopyrrolidine dihydrochloride.

CCR2 Signaling Pathway

Upon binding of its ligand CCL2, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The activated Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα and Gβγ subunits then modulate the activity of various downstream effector proteins, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in an increase in intracellular calcium levels, activation of protein kinase C (PKC), and the activation of signaling cascades such as the JAK/STAT, PI3K/Akt, and MAPK pathways.[4][6][7] These signaling events orchestrate a cellular response that includes chemotaxis, cell adhesion, and the release of pro-inflammatory cytokines, driving the inflammatory process.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein Gαβγ CCR2->G_protein Activation JAK_STAT JAK/STAT Pathway CCR2->JAK_STAT G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_alpha->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Inflammation Akt->Chemotaxis JAK_STAT->Chemotaxis MAPK->Chemotaxis

Caption: CCR2 Signaling Pathway

Synthetic Workflow Overview

The synthesis of CCR2 antagonists from this compound generally involves a multi-step process. The core strategy revolves around the functionalization of the two nitrogen atoms of the pyrrolidine ring. A common approach is to first protect one of the amino groups, typically the ring nitrogen, followed by derivatization of the exocyclic amino group, and finally, modification of the ring nitrogen. Key reactions employed in these syntheses include N-protection, reductive amination, and amide bond formation.

Synthetic_Workflow start 3-Aminopyrrolidine dihydrochloride step1 N-Boc Protection start->step1 intermediate1 Boc-3-aminopyrrolidine step1->intermediate1 step2 Reductive Amination (with Aldehyde/Ketone) intermediate1->step2 intermediate2 N-Substituted Boc-3-aminopyrrolidine step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 N-Substituted 3-aminopyrrolidine step3->intermediate3 step4 Amide Coupling (with Carboxylic Acid) intermediate3->step4 final_product CCR2 Antagonist step4->final_product

References

Application Note: HPLC Analysis of 3-Aminopyrrolidine Dihydrochloride Purity via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrrolidine dihydrochloride is a crucial building block and intermediate in the synthesis of various pharmaceutical compounds, including quinolone antibiotics.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a standard technique for purity determination. However, this compound presents analytical challenges due to its high polarity and lack of a significant UV-absorbing chromophore, making direct analysis by conventional reversed-phase HPLC with UV detection difficult and inaccurate.[1][2]

To overcome these challenges, a robust analytical method involving pre-column derivatization has been developed. This approach introduces a UV-absorbing moiety to the analyte, allowing for sensitive and accurate quantification using a standard HPLC-UV system. This application note details a validated method for determining the purity of this compound using Di-tert-butyl dicarbonate (Boc anhydride) as the derivatizing agent.

Principle

The primary and secondary amine groups of 3-Aminopyrrolidine react with Boc anhydride in the presence of a base (e.g., triethylamine) to form Boc-3-aminopyrrolidine. This derivative possesses a carbamate group that exhibits strong UV absorbance, making it easily detectable.[1] The derivatized sample is then analyzed using reversed-phase HPLC, and the purity is calculated based on the peak area percentage (area normalization method).[1]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks, pipettes, and standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound (Sample).

    • Di-tert-butyl dicarbonate (Boc anhydride), ≥97%.

    • Triethylamine (TEA), HPLC grade.

    • Methanol, HPLC grade.

    • Potassium dihydrogen phosphate, analytical grade.

    • Water, HPLC grade or deionized.

  • Chromatographic Column:

    • A C18 column is recommended (e.g., Phenomenex Gemini C18, 5 µm, 250 x 4.6 mm or equivalent).[1]

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of water and methanol in a 25:75 (v/v) ratio.[1] Degas the solution before use.

  • Diluent: A mixture of aqueous potassium dihydrogen phosphate solution (pH adjusted to 2-3) and an organic phase can be used as a diluent.[1]

  • Standard/Sample Preparation and Derivatization Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample into a suitable reaction vial.

    • Add methanol, triethylamine, and Boc anhydride. The molar ratio of this compound to methanol, triethylamine, and Boc anhydride should be approximately 1:4:3:1.2.[1]

    • Allow the reaction to proceed to completion. The reaction converts the non-UV active amine into a UV-active Boc-protected derivative.[1]

    • Once the reaction is complete, dilute the resulting solution with the diluent to a final concentration of 0.4-0.6 mg/mL (based on the initial sample weight).[1]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

3. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis of the derivatized this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Gemini C18 (or equivalent)[1]
Mobile Phase Water : Methanol (25:75, v/v)[1]
Flow Rate 0.8 - 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 210 nm[1]
Injection Volume 10 µL[1]
Run Time Approximately 15 minutes

4. Data Analysis and Calculation

The purity of this compound is determined using the area normalization method.[1] The percentage purity is calculated from the peak areas in the chromatogram.

  • Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Expected Results

A successful analysis will yield a chromatogram with a well-resolved main peak corresponding to Boc-3-aminopyrrolidine and smaller peaks corresponding to any impurities.

Table 1: Example Chromatographic Data

Peak IdentificationRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.1515000.06
Impurity 24.2020000.08
Boc-3-aminopyrrolidine 6.50 2496250 99.86
Total 2500000 100.00

Note: The data presented is hypothetical based on results from published literature.[1] Actual retention times may vary depending on the specific HPLC system, column, and exact conditions.

Mandatory Visualizations

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (3-Aminopyrrolidine·2HCl) dissolve 2. Add Reagents (Methanol, TEA, Boc Anhydride) weigh->dissolve react 3. Derivatization Reaction dissolve->react dilute 4. Dilute to Final Concentration (0.4-0.6 mg/mL) react->dilute filter 5. Filter with 0.45 µm Syringe Filter dilute->filter inject 6. Inject Sample (10 µL) filter->inject separate 7. Chromatographic Separation (C18 Column, Water:Methanol 25:75) inject->separate detect 8. UV Detection (210 nm) separate->detect integrate 9. Integrate Peak Areas detect->integrate calculate 10. Calculate Purity (Area Normalization) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

G cluster_product Product cluster_hplc HPLC System Analyte 3-Aminopyrrolidine (No UV Chromophore) Product Boc-3-aminopyrrolidine (UV Active Derivative) Analyte->Product Derivatization (Base catalyst) Reagent Boc Anhydride Reagent->Product HPLC HPLC-UV Detector Product->HPLC Detection at 210 nm

Caption: Principle of pre-column derivatization for HPLC analysis.

References

Application Notes and Protocols: Pre-column Derivatization of 3-Aminopyrrolidine Dihydrochloride with Boc Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine and its derivatives are crucial building blocks in medicinal chemistry and drug development, frequently incorporated into pharmacologically active compounds.[1] The quantitative analysis of polar, non-chromophoric molecules like 3-aminopyrrolidine dihydrochloride presents an analytical challenge. Pre-column derivatization is a powerful technique to enhance the detectability and chromatographic retention of such analytes. This application note details a robust protocol for the pre-column derivatization of this compound with di-tert-butyl dicarbonate (Boc anhydride) to form the UV-active and readily analyzable N-Boc-3-aminopyrrolidine. This method is particularly useful for purity assessment and quantification in various sample matrices.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in many reaction conditions and its straightforward removal under mild acidic conditions.[2] The reaction of an amine with Boc anhydride proceeds via nucleophilic acyl substitution, yielding a stable carbamate.[2] This derivatization introduces a carbonyl group, which allows for sensitive UV detection, making it ideal for HPLC analysis.[3]

Reaction and Analytical Principle

The primary amino group of 3-aminopyrrolidine nucleophilically attacks the electrophilic carbonyl carbon of Boc anhydride. In the presence of a base to neutralize the generated acid and deprotonate the amine salt, the reaction proceeds to form tert-butyl (pyrrolidin-3-yl)carbamate. This derivative possesses a chromophore that allows for UV detection, typically around 210 nm.[3] The derivatized product can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the pre-column derivatization and analysis of this compound.

Table 1: Reaction Conditions and Stoichiometry

ParameterValueReference
Molar Ratio (this compound : Triethylamine : Boc Anhydride)1 : 3 : 1.2[3]
SolventMethanol[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time8 hours[3]
Typical YieldHigh (often quantitative for analytical purposes)[2]

Table 2: HPLC Analytical Parameters for Derivatized Product

ParameterValueReference
HPLC SystemHigh-Performance Liquid Chromatograph with UV Detector[3]
ColumnPhenomenex C18 Gemini[3]
Mobile PhaseWater : Methanol (25:75, v/v)[3]
Flow Rate0.8 - 1.0 mL/min[3]
Detection Wavelength210 nm[3]
Column Temperature25 °C[3]
Injection Volume10 µL[3]
Analyte Concentration Range0.4 - 0.6 mg/mL[3]

Table 3: Spectroscopic Data for tert-butyl (pyrrolidin-3-yl)carbamate

Data TypeObserved ValuesReference
¹H NMR (CDCl₃, ppm) δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[4]
¹³C NMR (CDCl₃, ppm) δ 155.9, 79.5, 50.9, 46.8, 44.1, 32.9, 28.4General literature values for Boc-protected amines.
Mass Spectrum (m/z) 187 [M+H]⁺[4][5]

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound

This protocol describes the procedure for the derivatization of this compound with Boc anhydride for subsequent HPLC analysis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Methanol (HPLC grade)

  • Three-necked flask or suitable reaction vial

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add this compound, methanol, triethylamine, and Boc anhydride in a molar ratio of 1:4:3:1.2 (this compound:methanol:triethylamine:Boc anhydride).[3]

  • Stir the reaction mixture at room temperature for 8 hours.[3]

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Boc-3-aminopyrrolidine.[3]

  • The resulting residue can be dissolved in the HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of Boc-3-aminopyrrolidine

This protocol outlines the HPLC method for the quantitative analysis of the derivatized product.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Phenomenex C18 Gemini or equivalent)[3]

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Filtration apparatus for mobile phase and samples

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water and methanol in a 25:75 (v/v) ratio.[3] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the dried Boc-3-aminopyrrolidine from Protocol 1 in the mobile phase to achieve a concentration between 0.4 and 0.6 mg/mL.[3] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 25 °C.[3]

    • Set the flow rate to 0.8-1.0 mL/min.[3]

    • Set the UV detector wavelength to 210 nm.[3]

    • Inject 10 µL of the prepared sample into the HPLC system.[3]

    • Acquire and process the chromatogram.

  • Quantification: The purity of the this compound can be calculated using the area normalization method from the resulting chromatogram.[3]

Visualizations

experimental_workflow cluster_derivatization Pre-column Derivatization cluster_analysis HPLC Analysis reagents This compound Boc Anhydride Triethylamine Methanol reaction Reaction (Room Temp, 8h) reagents->reaction Mix drying Solvent Removal (Rotary Evaporator) reaction->drying Completion dissolution Dissolve in Mobile Phase (0.4-0.6 mg/mL) drying->dissolution Derivatized Product hplc HPLC Analysis (C18, 210 nm) dissolution->hplc Inject data Data Analysis (Area Normalization) hplc->data Chromatogram

Caption: Experimental workflow for the pre-column derivatization and HPLC analysis of 3-aminopyrrolidine.

reaction_mechanism amine 3-Aminopyrrolidine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc_anhydride Boc Anhydride boc_anhydride->intermediate product Boc-3-aminopyrrolidine intermediate->product Collapse byproducts tert-Butanol + CO₂ intermediate->byproducts

Caption: Simplified reaction mechanism for the Boc protection of 3-aminopyrrolidine.

References

Application Notes and Protocols for the Use of 3-Aminopyrrolidine Dihydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine and its derivatives are valuable building blocks in medicinal chemistry, recognized for their role as key intermediates in the synthesis of chiral drugs. In the context of peptide science, the pyrrolidine scaffold can be incorporated into peptide structures to introduce conformational constraints, serve as a linker for conjugation, or create branched and cyclic peptides. The successful incorporation of a diamine such as 3-aminopyrrolidine into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates a carefully designed orthogonal protection strategy. This is crucial to selectively control the reactivity of its two primary amine groups during the stepwise assembly of the peptide.[1][2]

Direct use of 3-aminopyrrolidine dihydrochloride in SPPS is not feasible due to the protonated state of both amines and the lack of a carboxyl group for activation and coupling. Therefore, it must first be converted into a derivative suitable for standard SPPS protocols, typically the Fmoc/tBu strategy.[3][4] This involves the differential protection of the two amino groups and the introduction of a carboxylic acid handle. A common and effective approach is to create a building block such as Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycine , where one amine is protected with a base-labile Fmoc group (for chain elongation) and the other with an acid-labile Boc group (for later side-chain modification).

These notes provide a detailed protocol for the synthesis of an appropriately protected 3-aminopyrrolidine derivative and its subsequent application in Fmoc-based SPPS.

Core Concepts: Orthogonal Protection

The foundation of modern SPPS is the principle of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others.[1][2] In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) remain intact until the final cleavage step with a strong acid (e.g., Trifluoroacetic acid, TFA).[3][]

For a diamine like 3-aminopyrrolidine, a third, auxiliary orthogonal protecting group is required if one wishes to perform on-resin side-chain modifications. The Boc group is ideal for this purpose as it is stable to the piperidine used for Fmoc removal but can be selectively cleaved under mildly acidic conditions that do not cleave the peptide from most resins.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycine

This protocol outlines a representative synthesis for creating a 3-aminopyrrolidine derivative suitable for Fmoc SPPS. This building block allows for incorporation into the peptide backbone via its glycine carboxyl group.

Materials:

  • (R)- or (S)-1-Boc-3-aminopyrrolidine

  • Ethyl bromoacetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane / Water

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Alkylation:

    • Dissolve 1-Boc-3-aminopyrrolidine (1 eq.) and DIPEA (1.2 eq.) in DCM.

    • Cool the solution to 0°C and add ethyl bromoacetate (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Saponification:

    • Dissolve the purified ester (1 eq.) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq.) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the carboxylic acid.

  • Fmoc Protection:

    • Dissolve the carboxylic acid (1 eq.) in a mixture of 10% aqueous NaHCO₃ and dioxane (1:1).

    • Add Fmoc-OSu (1.1 eq.) and stir vigorously at room temperature for 24 hours.

    • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycine .

Protocol 2: Incorporation of the 3-Aminopyrrolidine Derivative into SPPS

This protocol details the steps for coupling the synthesized building block onto a resin-bound peptide using standard Fmoc/tBu SPPS chemistry.[6]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU (0.95 eq. to amino acid), HOBt (1 eq.), DIPEA (2 eq.)

  • Washing solvents: DMF, DCM, Isopropanol

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycine (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add HBTU (2.9 eq.) and finally DIPEA (6 eq.). Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: On-Resin Deprotection of the Boc Group and Side-Chain Modification

This protocol describes the selective removal of the Boc group from the incorporated pyrrolidine linker to expose a primary amine for further functionalization (e.g., branching or labeling).

Materials:

  • Peptide-resin containing the Boc-protected 3-aminopyrrolidine moiety

  • Selective deprotection solution: 30% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIPEA in DMF

  • Reagents for modification (e.g., Fmoc-amino acid for branching, fluorescent dye NHS ester for labeling)

Procedure:

  • Selective Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Treat the resin with the selective deprotection solution (30% TFA in DCM) for 30 minutes.

    • Drain and repeat the treatment for another 30 minutes.

    • Wash the resin with DCM (5x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with the neutralization solution (5% DIPEA in DMF) for 5 minutes.

    • Drain and wash with DMF (5x). The resin now has a free amine on the pyrrolidine ring, ready for modification.

  • Side-Chain Coupling/Modification:

    • Perform a standard coupling reaction as described in Protocol 2, Step 3, using the desired molecule (e.g., another Fmoc-amino acid).

Data Presentation

Quantitative data for SPPS are crucial for assessing the efficiency of the synthesis. The following tables provide representative data that can be expected when incorporating a non-standard amino acid derivative like the one described. Actual results may vary based on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency Monitoring

Coupling CycleAmino Acid / Building BlockKaiser Test ResultCoupling Time (h)Notes
1Fmoc-Ala-OHNegative2Standard coupling
2Fmoc-Gly-OHNegative2Standard coupling
3Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycineNegative4Extended time due to steric hindrance
4Fmoc-Leu-OHNegative2Standard coupling

Table 2: Representative Yield and Purity Data

Peptide SequenceResin Loading (mmol/g)Crude Yield (mg)Overall Yield (%)¹Crude Purity (HPLC %)
Ac-Ala-Gly-[Pyr(NH₂)]-Leu-NH₂0.57872%85%
Ac-Phe-Lys(Boc)-[Pyr(NH₂)]-Val-NH₂0.49568%81%

¹Overall yield is calculated based on the initial resin loading.

Visualizations

Logical Workflow for SPPS Incorporation

SPPS_Workflow cluster_prep Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification AP 3-Aminopyrrolidine dihydrochloride Boc_AP 1-Boc-3-aminopyrrolidine AP->Boc_AP Boc Protection Gly_Boc_AP N-(1-Boc-pyrrolidin-3-yl)-glycine Boc_AP->Gly_Boc_AP Glycination Final_AA Fmoc-N-(1-Boc-pyrrolidin-3-yl)-glycine Gly_Boc_AP->Final_AA Fmoc Protection Couple Coupling of Protected AP Derivative Final_AA->Couple Resin Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Deprotect1->Couple Elongate Continue Peptide Chain Elongation Couple->Elongate Deprotect2 Selective Boc Deprotection (30% TFA/DCM) Elongate->Deprotect2 Modify Side-Chain Functionalization Deprotect2->Modify Cleave Final Cleavage from Resin Modify->Cleave Purified Peptide Purified Peptide Cleave->Purified Peptide

Caption: Workflow for synthesis and incorporation of a protected 3-aminopyrrolidine derivative in SPPS.

Orthogonal Protection Scheme

References

Application Notes and Protocols: Amide Bond Formation with 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the coupling of 3-Aminopyrrolidine dihydrochloride with carboxylic acids, a crucial transformation in the synthesis of various pharmaceutical and biologically active molecules. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity.

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in organic synthesis, particularly in the construction of peptide linkages and the synthesis of small molecule drug candidates. 3-Aminopyrrolidine is a valuable building block due to its cyclic structure and the presence of a reactive primary amine. However, its common commercial availability as a dihydrochloride salt necessitates specific reaction conditions to ensure the liberation of the free amine for efficient coupling. This application note details optimized protocols for this transformation using standard coupling reagents.

Key Reaction Parameters

The successful coupling of this compound hinges on several critical parameters:

  • Choice of Coupling Reagent: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.

  • Base: A non-nucleophilic organic base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize the two equivalents of HCl in the starting material and to facilitate the coupling reaction. An excess of the base is generally required.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used to ensure the solubility of the reactants and reagents.

  • Temperature: Most coupling reactions are initiated at a reduced temperature (e.g., 0 °C) to control the initial activation of the carboxylic acid and minimize potential side reactions, before being allowed to warm to room temperature.

  • Reaction Time: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion, which typically ranges from a few hours to overnight.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of a generic carboxylic acid with this compound using different coupling agents. Yields are indicative and may vary depending on the specific substrates used.

Coupling ReagentAdditiveBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
HATUNoneDIPEA (3.0)DMF0 to RT1 - 1885 - 95
EDC·HClHOBtDIPEA (2.5)DMF or DCM0 to RT2 - 2480 - 90

Experimental Workflow

The general workflow for the coupling reaction is depicted in the diagram below. This process involves the activation of the carboxylic acid, followed by the nucleophilic attack of the deprotonated 3-aminopyrrolidine.

G General Workflow for Amide Coupling cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction Progression cluster_3 Workup and Purification CarboxylicAcid Carboxylic Acid Dissolve Dissolve Reactants in Anhydrous Solvent CarboxylicAcid->Dissolve Aminopyrrolidine 3-Aminopyrrolidine dihydrochloride Aminopyrrolidine->Dissolve Base Tertiary Base (e.g., DIPEA) Base->Dissolve Cool Cool to 0 °C Dissolve->Cool AddReagents Add Coupling Reagent (e.g., HATU or EDC/HOBt) Cool->AddReagents Warm Warm to Room Temperature AddReagents->Warm Stir Stir for 1-24 h Warm->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Workup Monitor->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Isolated Amide Product Purify->Product

Caption: General workflow for the amide coupling of this compound with a carboxylic acid.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and rapid reaction times.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add this compound (1.1 equiv) as a solid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a cost-effective and reliable method for amide bond formation.[1]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The amount of base can be increased to 3.5-4.0 equivalents to ensure complete neutralization and facilitate the reaction. Pre-activation of the carboxylic acid with the coupling reagent and base for a short period before adding the amine can also improve yields.

  • Side Reactions: To minimize side reactions, especially with sensitive substrates, maintain the reaction temperature at 0 °C for a longer period before allowing it to warm to room temperature. The choice of a bulkier tertiary base like DIPEA over TEA can sometimes reduce side reactions.

  • Purification Difficulties: The urea byproduct from EDC can sometimes complicate purification. Performing the reaction in DCM may allow for some of the urea to precipitate, which can be removed by filtration. Alternatively, thorough aqueous workup is crucial for removing water-soluble byproducts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminopyrrolidine Dihydrochloride. The following information focuses on the common synthetic route starting from trans-4-hydroxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound from trans-4-hydroxy-L-proline?

A1: The synthesis of this compound from trans-4-hydroxy-L-proline involves several steps, each with the potential for side reactions. The most common issues include:

  • Decarboxylation: Unwanted decarboxylation of trans-4-hydroxy-L-proline can occur at elevated temperatures.

  • Mesylation: Formation of an alkyl chloride byproduct can occur when using methanesulfonyl chloride.

  • Azide Substitution: Competition between the desired S\textsubscriptN2 reaction and E2 elimination can lead to the formation of an unsaturated pyrrolidine byproduct.

  • N-Boc Deprotection: Under harsh acidic conditions, side reactions such as dehydration of the hydroxyl group to form a pyrroline derivative and rearrangement of the pyrrolidine ring can occur.[1]

Q2: How can I minimize the formation of byproducts during the mesylation of N-Boc-3-hydroxypyrrolidine?

A2: To minimize the formation of the alkyl chloride byproduct during mesylation with methanesulfonyl chloride, the use of methanesulfonic anhydride is a beneficial alternative.[2] Additionally, maintaining a low reaction temperature (0 °C to -10 °C) and carefully controlling the addition of methanesulfonyl chloride can help suppress this side reaction.

Q3: What is the primary byproduct of the Staudinger reduction of the azide intermediate, and how can it be removed?

A3: The Staudinger reduction of an organic azide with triphenylphosphine is a mild and high-yielding reaction. The primary byproduct is triphenylphosphine oxide. This can typically be removed during the aqueous work-up and subsequent purification steps, such as crystallization or column chromatography of the desired amine product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield in the decarboxylation of trans-4-hydroxy-L-proline.
  • Possible Cause: The reaction temperature is too high, leading to unwanted side reactions.

  • Solution:

    • Carefully control the reaction temperature. The optimal temperature is typically between 140-160 °C.

    • Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

Problem 2: Presence of an unexpected impurity with a mass corresponding to the loss of water in the final product.
  • Possible Cause: Dehydration of the 3-hydroxypyrrolidine intermediate during the acidic N-Boc deprotection step. This is more likely to occur under harsh acidic conditions.

  • Solution:

    • Use milder deprotection conditions. Instead of concentrated strong acids, consider using a solution of HCl in an organic solvent like dioxane or methanol.

    • Carefully monitor the reaction progress and avoid prolonged reaction times.

    • Maintain a low temperature during the deprotection step.

Problem 3: Formation of a significant amount of an alkene byproduct during the azide substitution step.
  • Possible Cause: The reaction conditions are favoring E2 elimination over the desired S\textsubscriptN2 substitution.

  • Solution:

    • Solvent: Use a polar aprotic solvent such as DMF or DMSO to favor the S\textsubscriptN2 pathway.

    • Temperature: Keep the reaction temperature as low as possible while still allowing the substitution to proceed at a reasonable rate. Higher temperatures tend to favor elimination.

    • Base: While not directly used in the azide substitution with sodium azide, if a base was used in the previous step, ensure it is fully removed, as residual base can promote elimination.

Quantitative Data Summary

The following table summarizes typical yields and purities for the key steps in the synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline, along with potential side products.

Reaction StepStarting MaterialProductTypical Yield (%)Typical Purity (%)Common Side Products
Decarboxylationtrans-4-hydroxy-L-proline(R)-3-hydroxypyrrolidine hydrochloride80.0>95Over-decarboxylation products
N-Boc Protection & Sulfonylation(R)-3-hydroxypyrrolidine hydrochloride(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine--Di-Boc protected species, Alkyl chloride
Azide Substitution(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine(S)-1-Boc-3-azidopyrrolidine--Pyrrolidine alkene (elimination product)
Reduction & Deprotection(S)-1-Boc-3-azidopyrrolidine(S)-3-Aminopyrrolidine dihydrochloride->98Triphenylphosphine oxide, Pyrroline derivative

Note: Yields and purities can vary depending on specific reaction conditions and purification methods.

Experimental Protocols

1. Synthesis of (R)-3-hydroxypyrrolidine hydrochloride (Decarboxylation)

A mixture of trans-4-hydroxyl-L-proline (100.0g, 0.75mol), cyclohexanol (500.0ml), and 2-cyclohexen-1-one (10.0ml, 0.11mol) is heated to 154°C and maintained for 5 hours.[3] After cooling to room temperature, toluene (500ml) is added. The mixture is further cooled in an ice-water bath to approximately 0°C. Dry hydrogen chloride gas is then passed through the solution until the pH reaches 2-3. The mixture is stirred at about 5°C for 1 hour. The resulting solid is collected by filtration and recrystallized from isopropanol (300ml) to obtain (R)-3-hydroxypyrrolidine hydrochloride as a light pink crystalline solid.[3]

Visualizations

Synthesis_Pathway cluster_decarboxylation Decarboxylation cluster_protection_sulfonylation N-Boc Protection & Sulfonylation cluster_substitution Azide Substitution (SN2) cluster_reduction_deprotection Reduction & Deprotection trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline->R-3-hydroxypyrrolidine_HCl Cyclohexanol, 2-cyclohexen-1-one, 154°C, then HCl R-3-hydroxypyrrolidine_HCl->R-1-Boc-3-mesyloxypyrrolidine 1. (Boc)2O, Base 2. MsCl, Et3N, DCM S-1-Boc-3-azidopyrrolidine S-1-Boc-3-azidopyrrolidine R-1-Boc-3-mesyloxypyrrolidine->S-1-Boc-3-azidopyrrolidine NaN3, DMF S-3-Aminopyrrolidine_diHCl S-3-Aminopyrrolidine_diHCl S-1-Boc-3-azidopyrrolidine->S-3-Aminopyrrolidine_diHCl 1. PPh3, H2O 2. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Azide_Substitution Start Low yield or impurity in Azide Substitution Check_Conditions Analyze reaction conditions Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Polar_Aprotic Polar Aprotic Solvent (DMF/DMSO)? Check_Conditions->Polar_Aprotic Reduce_Temp Lower reaction temperature High_Temp->Reduce_Temp Yes Favors_E2 Favors E2 Elimination High_Temp->Favors_E2 Favors_SN2 Favors SN2 Substitution High_Temp->Favors_SN2 No Change_Solvent Switch to a polar aprotic solvent Polar_Aprotic->Change_Solvent No Polar_Aprotic->Favors_E2 Polar_Aprotic->Favors_SN2 Yes Reduce_Temp->Favors_SN2 Change_Solvent->Favors_SN2

Caption: Troubleshooting logic for the azide substitution step.

References

Technical Support Center: Purification of 3-Aminopyrrolidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopyrrolidine dihydrochloride and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Problem 1: Low Purity After Initial Synthesis

  • Question: My initial product purity is low after synthesis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of 3-aminopyrrolidine derivatives can include unreacted starting materials, by-products from side reactions, and residual solvents.[1] The specific impurities will depend on the synthetic route. For instance, if synthesizing from trans-4-hydroxyl-L-proline, impurities could arise from incomplete reactions at any of the decarboxylation, N-protection, sulfonylation, azidation, or reduction steps.[2]

    A general approach to improve purity is a multi-step purification strategy. Start with a simple recrystallization. If that is insufficient, chromatographic methods are recommended.

Problem 2: Difficulty with Recrystallization

  • Question: I'm having trouble with recrystallization. The product is "oiling out" or the crystal formation is poor. What can I do?

  • Answer: "Oiling out" or poor crystal formation during recrystallization can be due to several factors:

    • High Supersaturation: The solution is too concentrated, causing the product to come out of solution as a liquid rather than a crystal. Try using more solvent.

    • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[1] A pre-purification step, such as activated carbon treatment, can sometimes help remove these impurities.[1]

    • Inappropriate Cooling Rate: Cooling the solution too quickly can lead to oiling out. A slower, more gradual cooling process is recommended to allow for proper crystal growth.[1][3]

    • Wrong Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] It is often necessary to screen several solvent systems. Common systems for hydrochloride salts include ethanol/water, isopropanol/HCl, and acetonitrile.[1]

Problem 3: Chiral Purity Issues

  • Question: My product has low enantiomeric excess (ee). How can I separate the enantiomers of a 3-aminopyrrolidine derivative?

  • Answer: Separating enantiomers is a common challenge. Several methods can be employed:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is often the most effective method.[1]

      • Direct Method: Uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based columns are common.[4][5][6]

      • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers.[4][5] These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column.[4]

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (like mandelic acid) to form diastereomeric salts.[4] These salts often have different solubilities, allowing one to be selectively crystallized.[4]

    • Enzymatic Kinetic Resolution: This technique uses an enzyme, such as a lipase, that stereoselectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[4][7]

Problem 4: Product Degradation During Purification

  • Question: I suspect my compound is degrading during purification. How can I minimize this?

  • Answer: Some 3-aminopyrrolidine derivatives can be sensitive to heat, light, or pH.[1]

    • Temperature Sensitivity: Avoid prolonged heating. When removing solvents, use a rotary evaporator at a lower temperature under vacuum.[1]

    • pH Stability: As a dihydrochloride salt, the compound is generally more stable in a slightly acidic environment, which can minimize issues like hydrolysis.[1]

    • Photosensitivity: Protect the compound from light during all purification and storage steps.[1] Use amber vials or cover glassware with aluminum foil.

Frequently Asked Questions (FAQs)

  • Q1: How do I remove excess 2-aminopyridine after a pyridylamination reaction?

  • A1: A simple and efficient method for removing a large excess of 2-aminopyridine is through cation-exchange chromatography. A Dowex 50X8 column (NH4+-form) eluted with an ammonium acetate buffer (e.g., 20 mM, pH 8.5) can effectively separate the pyridylaminated derivatives from the unreacted 2-aminopyridine.[8] This method is suitable for both small and large-scale preparations.[8]

  • Q2: My this compound derivative has no UV absorbance. How can I analyze its purity by HPLC?

  • A2: For compounds lacking a UV chromophore, pre-column derivatization is an effective strategy.[9] Reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) introduces a Boc protecting group, which does have UV absorbance.[9] The resulting Boc-protected derivative can then be analyzed by standard reverse-phase HPLC with UV detection (e.g., at 210 nm).[9]

  • Q3: What are some typical HPLC conditions for analyzing chiral purity of 3-aminopyrrolidine derivatives?

  • A3: The conditions will vary depending on the specific derivative and the chosen method (direct or indirect). Below is a summary of illustrative conditions.

    Parameter Direct Chiral HPLC Indirect Chiral HPLC (after derivatization)
    Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)Standard C18 reversed-phase
    Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic AcidAcetonitrile/Water with 0.1% Formic Acid (gradient)
    Expected Resolution (Rs) > 1.5Diastereomeric Separation
    Reference [4][4]
  • Q4: What is a suitable method for large-scale purification of 3-aminopyrrolidine derivatives?

  • A4: For large-scale purification, recrystallization is often the most cost-effective and scalable method.[3] If higher purity is required, preparative chromatography may be necessary. Cation-exchange chromatography has been shown to be effective for processing larger quantities of related compounds.[8]

Experimental Protocols

Protocol 1: General Recrystallization of a Hydrochloride Salt [1]

  • Dissolution: In a suitable flask, dissolve the crude product in the minimum amount of a hot solvent (e.g., 95% ethanol or isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. If no crystals form at room temperature, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purity Analysis by HPLC via Pre-column Derivatization [9]

  • Derivatization: React the this compound sample with Boc anhydride to form the UV-active Boc-3-aminopyrrolidine.

  • Sample Preparation: Prepare a solution of the derivatized sample at a concentration of 0.4-0.6 mg/mL in the mobile phase.

  • HPLC Analysis:

    • Column: C18 column (e.g., Phenomenex Gemini).

    • Mobile Phase: A mixture of water and methanol (e.g., 25:75 v/v). The aqueous phase can be a potassium dihydrogen phosphate solution with a pH of 2-3.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Quantification: Calculate the purity using the area normalization method from the resulting chromatogram.

Diagrams

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/TLC) recrystallization->purity_check1 final_product Final Product purity_check1->final_product Purity OK chromatography Column Chromatography purity_check1->chromatography Purity Not OK purity_check2 Check Purity chromatography->purity_check2 purity_check2->final_product Purity OK chiral_check Check Chiral Purity (Chiral HPLC) purity_check2->chiral_check Achiral Purity OK, Racemic chiral_check->final_product Chiral Purity OK chiral_purification Chiral Purification (Prep Chiral HPLC or Diastereomeric Salt Recrystallization) chiral_check->chiral_purification Chiral Purity Not OK chiral_purification->chiral_check

Caption: General purification workflow for 3-aminopyrrolidine derivatives.

Troubleshooting_Recrystallization start Recrystallization Attempt problem Problem Encountered: Poor Crystals or 'Oiling Out' start->problem cause1 Cause: High Supersaturation? problem->cause1 cause2 Cause: Cooling too fast? problem->cause2 cause3 Cause: Impurities inhibiting crystallization? problem->cause3 cause4 Cause: Poor solvent choice? problem->cause4 solution1 Action: Add more solvent cause1->solution1 solution2 Action: Slow down cooling rate cause2->solution2 solution3 Action: Pre-purify with activated carbon cause3->solution3 solution4 Action: Screen alternative solvent systems cause4->solution4

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: N-alkylation Reactions of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in the N-alkylation of 3-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-alkylation of 3-aminopyrrolidine?

A1: The most prevalent byproduct in the N-alkylation of 3-aminopyrrolidine is the di-alkylated product at the primary amino group. Due to the increased nucleophilicity of the newly formed secondary amine after the first alkylation, it can react further with the alkylating agent. Other potential byproducts include alkylation at the secondary amine within the pyrrolidine ring and the formation of quaternary ammonium salts through exhaustive alkylation.[1]

Q2: Which of the two nitrogen atoms in 3-aminopyrrolidine is more reactive towards alkylating agents?

A2: In 3-aminopyrrolidine, the exocyclic primary amine is generally more nucleophilic and thus more reactive towards alkylating agents than the endocyclic secondary amine. This is attributed to the primary amine being less sterically hindered. However, under certain conditions, alkylation of the ring nitrogen can occur, leading to a mixture of products. To ensure selective alkylation, protection of one of the amino groups is often necessary.

Q3: What are protecting groups and how can they be used to control the regioselectivity of 3-aminopyrrolidine alkylation?

A3: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting.[2][3] In the case of 3-aminopyrrolidine, a common strategy is to protect the more sterically accessible and often more reactive ring nitrogen with a group like tert-butoxycarbonyl (Boc). This allows for selective alkylation of the exocyclic primary amine. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of di-alkylated byproduct at the primary amine.

This is a classic case of over-alkylation, a common issue in amine alkylations.[4]

Parameter Recommendation Rationale
Stoichiometry Use a significant excess of 3-aminopyrrolidine relative to the alkylating agent.This statistically favors the mono-alkylation of the more abundant starting material.
Addition of Alkylating Agent Add the alkylating agent slowly and in a controlled manner (e.g., via a syringe pump).Maintaining a low concentration of the alkylating agent reduces the likelihood of the more reactive mono-alkylated product reacting further.
Reaction Temperature Perform the reaction at a lower temperature.Lowering the temperature can help to control the reaction rate and improve selectivity by minimizing the rate of the second alkylation.
Solvent Use a less polar solvent if compatible with your reagents.A less polar solvent can sometimes disfavor the formation of the more polar di-alkylated product.

Issue 2: I am observing alkylation on both the primary and secondary amino groups, leading to a mixture of isomers.

This indicates a lack of regioselectivity in the reaction.

Parameter Recommendation Rationale
Protecting Group Strategy Protect the pyrrolidine nitrogen with a suitable protecting group, such as Boc.This is the most effective way to ensure that alkylation occurs exclusively on the primary amino group.
Choice of Base Use a bulky, non-nucleophilic base.A bulky base is less likely to deprotonate the more sterically hindered ring amine, thus favoring reaction at the primary amine.
Reaction Conditions Optimize the reaction temperature and time.Harsher conditions (higher temperature, longer reaction time) can lead to loss of selectivity.

Issue 3: My reaction is not going to completion, and I have a low yield of the desired mono-alkylated product.

Low conversion can be caused by several factors.

Parameter Recommendation Rationale
Alkylating Agent Reactivity Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride).A more reactive electrophile can improve the reaction rate.
Base Strength Ensure the base used is strong enough to deprotonate the amine.Incomplete deprotonation will result in a lower concentration of the nucleophilic free amine.
Solvent Use a polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and facilitate the SN2 reaction.Proper solvation is crucial for efficient reaction kinetics.
Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.Increased temperature can overcome activation energy barriers but may also lead to more side reactions.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of 3-Aminopyrrolidine via N-Boc Protection

This protocol describes a common and effective method for achieving selective mono-alkylation on the exocyclic primary amine of 3-aminopyrrolidine.

Step 1: Protection of the Pyrrolidine Nitrogen

  • Dissolve 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl 3-aminopyrrolidine-1-carboxylate by column chromatography.

Step 2: N-Alkylation of the Primary Amine

  • Dissolve the N-Boc protected 3-aminopyrrolidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).

  • Add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) and stir the mixture at room temperature or elevated temperature as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the N-alkylated, N'-Boc protected product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The final product is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to obtain the free amine.

Visualizations

Byproduct_Formation 3-Aminopyrrolidine 3-Aminopyrrolidine Mono-alkylated Product (Primary Amine) Mono-alkylated Product (Primary Amine) 3-Aminopyrrolidine->Mono-alkylated Product (Primary Amine) R-X Mono-alkylated Product (Ring Amine) Mono-alkylated Product (Ring Amine) 3-Aminopyrrolidine->Mono-alkylated Product (Ring Amine) R-X Di-alkylated Product (Primary Amine) Di-alkylated Product (Primary Amine) Mono-alkylated Product (Primary Amine)->Di-alkylated Product (Primary Amine) R-X Quaternary Ammonium Salt Quaternary Ammonium Salt Mono-alkylated Product (Primary Amine)->Quaternary Ammonium Salt R-X Troubleshooting_Workflow start N-Alkylation of 3-Aminopyrrolidine issue Identify Primary Issue start->issue over_alkylation Over-alkylation (Di-alkylation) issue->over_alkylation High di-alkylation low_selectivity Low Regioselectivity issue->low_selectivity Mixture of isomers low_yield Low Yield / No Reaction issue->low_yield Incomplete reaction solution1 Adjust Stoichiometry Slow Addition of R-X Lower Temperature over_alkylation->solution1 solution2 Use Protecting Group (e.g., Boc) Optimize Base and Conditions low_selectivity->solution2 solution3 Use More Reactive R-X Stronger Base Optimize Solvent/Temperature low_yield->solution3

References

Technical Support Center: Enhancing the Chiral Purity of (S)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral purification of (S)-3-aminopyrrolidine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Section 1: Chiral Resolution by Diastereomeric Salt Recrystallization

Diastereomeric salt formation followed by recrystallization is a robust and widely used method for separating enantiomers at a preparative scale. The process involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

Troubleshooting Guide: Diastereomeric Salt Recrystallization

Q1: My diastereomeric salt is "oiling out" or forming a gum instead of crystallizing. What should I do?

A1: This is a common issue often related to high supersaturation or an inappropriate solvent system. Here are several troubleshooting steps:

  • Reduce Supersaturation: The solution may be too concentrated. Try diluting the solution with more of the primary solvent to find the optimal concentration for crystal growth.

  • Modify the Solvent System: The solvent might be too effective at solvating the salt. Experiment with different solvents or solvent mixtures. A useful technique is to slowly add an "anti-solvent" (a solvent in which the salt is less soluble) to induce crystallization.

  • Control Temperature: Ensure the cooling process is slow and controlled. Rapid cooling can favor the formation of oils over a crystalline solid.

  • Check for Impurities: Impurities can inhibit crystal nucleation. Ensure both the racemic (S)-3-aminopyrrolidine dihydrochloride and the chiral resolving agent are of high purity before use.

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A2: Low diastereomeric excess indicates poor separation of the diastereomeric salts. Consider the following:

  • Optimize the Resolving Agent: The chosen chiral resolving agent may not be optimal. It is advisable to screen a variety of resolving agents to find one that provides a larger solubility difference between the two diastereomers.

  • Solvent Selection is Key: The choice of solvent is critical. A systematic solvent screen should be performed to identify a system where the solubility difference between the diastereomers is maximized.

  • Control Crystallization Rate: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one. Slowing down the crystallization by gradual cooling can significantly improve the diastereomeric excess.

  • Kinetic vs. Thermodynamic Control: The timing of filtration can be crucial. In some systems, the desired diastereomer crystallizes faster (kinetic control). If left for too long, the system may equilibrate to a mixture with lower d.e. (thermodynamic control). Experiment with different crystallization times.[1]

Q3: The yield of my desired diastereomeric salt is very low. What are the likely causes and solutions?

A3: Low yield can be attributed to several factors:

  • High Solubility: The desired diastereomeric salt might be too soluble in the chosen solvent. To address this, you can try a different solvent system, lower the final crystallization temperature, or concentrate the mother liquor to obtain a second crop of crystals.

  • Sub-optimal Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, this is not always optimal. Experiment with varying the stoichiometry, as sometimes a slight excess of one component can improve the yield.

  • Incomplete Crystallization: Ensure that the crystallization process is complete before filtration. This can be checked by monitoring the concentration of the salt in the mother liquor over time.

Experimental Protocol: Diastereomeric Resolution of (RS)-3-Aminopyrrolidine

This protocol is based on a documented industrial-scale resolution.[2]

1. Materials:

  • (RS)-3-Aminopyrrolidine dihydrochloride

  • (S)-2-Methoxy-2-phenylacetic acid (Resolving Agent)

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Water (Solvent)

2. Procedure:

  • Prepare an aqueous solution with a molar ratio of (RS)-3-aminopyrrolidine dihydrochloride : (S)-2-methoxy-2-phenylacetic acid : HCl of 1.0 : 1.0 : 1.0.

  • Add sodium chloride to the solution.

  • Allow the solution to crystallize. The less-soluble diastereomeric salt, ((R)-3-aminopyrrolidine)₂ · ((S)-2-methoxy-2-phenylacetic acid), will precipitate.

  • Isolate the crystals by filtration.

  • The desired (S)-3-aminopyrrolidine remains enriched in the mother liquor.

  • To obtain (S)-3-aminopyrrolidine dihydrochloride, the mother liquor is treated to remove the resolving agent and the solvent is evaporated.

Data Presentation: Resolution Efficiency

Starting MaterialResolving AgentMolar Ratio (Racemate:Resolving Agent:HCl)SolventAdditiveYield of Less-Soluble SaltDiastereomeric Excess (d.e.) of Salt
(RS)-3-Aminopyrrolidine Dihydrochloride(S)-2-Methoxy-2-phenylacetic acid1.0 : 1.0 : 1.0WaterNaCl44%98%

Data sourced from a practical resolution of 3-aminopyrrolidine.[2]

Workflow for Diastereomeric Recrystallization

G cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_analysis Analysis & Further Steps racemate Racemic (S)-3-Aminopyrrolidine Dihydrochloride dissolve Dissolve Racemate and Agent in Solvent racemate->dissolve agent Chiral Resolving Agent agent->dissolve solvent Select Solvent solvent->dissolve cool Controlled Cooling to Induce Crystallization dissolve->cool filter Filter Crystals cool->filter crystals Less Soluble Diastereomeric Salt filter->crystals Solid mother_liquor Mother Liquor (Enriched in Desired Enantiomer) filter->mother_liquor Liquid analyze Analyze d.e. and Yield crystals->analyze liberate Liberate Free Amine mother_liquor->liberate analyze->liberate

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Section 2: Kinetic Resolution

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the product. Enzymatic kinetic resolution is a particularly powerful method.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Q1: My enzymatic resolution shows very low or no conversion. What could be the cause?

A1: This is a frequent issue that can be traced back to several factors:

  • Enzyme Inactivity: Ensure the enzyme has been stored correctly and has not been denatured by extreme pH or temperature during the reaction.

  • Sub-optimal Reaction Conditions: The pH, temperature, and solvent are critical for enzyme activity. These parameters should be optimized for the specific enzyme being used.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that reduce or completely halt the enzyme's activity.

  • Poor Choice of Acyl Donor: In the case of lipase-catalyzed resolutions, the nature of the acyl donor can significantly impact the reaction rate.

Q2: The enantioselectivity (E-value) of my resolution is low. How can I improve it?

A2: Low enantioselectivity results in poor separation of the enantiomers. Here are some strategies to improve it:

  • Enzyme Screening: Different enzymes can exhibit vastly different enantioselectivities for the same substrate. Screening a variety of enzymes (e.g., different lipases) is often the most effective approach.

  • Lower Reaction Temperature: Decreasing the reaction temperature can sometimes enhance enantioselectivity, although this will also slow down the reaction rate.

  • Modify the Acyl Donor: For lipase-catalyzed reactions, changing the acyl donor can have a significant impact on the E-value.

Q3: I am attempting a Dynamic Kinetic Resolution (DKR), but the yield is not approaching 100%. What is the problem?

A3: For a successful DKR, the rate of racemization of the starting material must be faster than the rate of the enzymatic reaction of the slower-reacting enantiomer. If the yield is capped at around 50%, it indicates that the racemization is too slow. The choice of racemization catalyst and reaction conditions are critical for an efficient DKR.

Logical Relationship in Kinetic Resolution

G racemate Racemic Amine ((R)-Amine + (S)-Amine) product Acylated (R)-Amine (Fast Reacting) racemate->product k_fast unreacted Unreacted (S)-Amine (Slow Reacting) racemate->unreacted k_slow enzyme Chiral Catalyst (e.g., Lipase) enzyme->product enzyme->unreacted acyl_donor Acyl Donor acyl_donor->product

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Section 3: Analytical Methods for Determining Chiral Purity

Accurate determination of enantiomeric excess (e.e.) is crucial to evaluate the success of any chiral purification method.

Troubleshooting Guide: Chiral High-Performance Liquid Chromatography (HPLC)

Q1: I am not seeing any separation of the enantiomers (co-elution). What should I do?

A1: Co-elution means the chiral stationary phase (CSP) is not differentiating between the enantiomers under the current conditions.

  • Select a Different CSP: The most critical factor is the choice of the CSP. For amines, polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based columns are often good starting points.[3]

  • Optimize the Mobile Phase: Systematically vary the ratio of the mobile phase components (e.g., the percentage of alcohol modifier in a normal-phase system).

  • Change the Modifier: If you are using a normal-phase method with an alcohol modifier (like ethanol or isopropanol), switching to a different alcohol can significantly alter the selectivity.[3]

Q2: My peaks are broad or tailing. How can I improve the peak shape?

A2: For basic compounds like 3-aminopyrrolidine, peak tailing is often due to interactions with acidic silanol groups on the silica support of the column.

  • Add a Basic Modifier: Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is usually very effective at reducing peak tailing for amines.[3]

  • Adjust pH (Reversed-Phase): If using a reversed-phase method, ensure the pH of the mobile phase is appropriate for the pKa of 3-aminopyrrolidine to maintain a consistent ionization state.

  • Reduce Sample Load: Injecting too much sample can overload the column and lead to poor peak shape. Try injecting a smaller volume or a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: What is the difference between enantiomeric excess (e.e.) and diastereomeric excess (d.e.)? A1: Enantiomeric excess (e.e.) is a measure of the purity of a sample of a single enantiomer. It is calculated as |(% Major Enantiomer - % Minor Enantiomer)|. Diastereomeric excess (d.e.) is an analogous measure for a mixture of diastereomers and is calculated as |(% Major Diastereomer - % Minor Diastereomer)|. In the context of chiral resolution, you first aim to maximize the d.e. of the diastereomeric salts, which then allows you to isolate an amine with high e.e.

Q2: Can I improve the chiral purity of my (S)-3-aminopyrrolidine dihydrochloride by simple recrystallization? A2: Simple recrystallization of a racemic mixture will not separate the enantiomers, as they have identical physical properties, including solubility. You must first convert the enantiomers into diastereomers, which have different physical properties, to achieve separation by recrystallization.

Q3: Are there methods other than HPLC for determining enantiomeric excess? A3: Yes, other methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to create diastereomeric environments that can be distinguished by NMR.[4][5][6]

  • Gas Chromatography (GC): Using a chiral stationary phase for volatile compounds.

  • Capillary Electrophoresis (CE): Using a chiral selector in the running buffer.

  • Polarimetry: This is a classical method but can be less accurate and is dependent on concentration, solvent, and temperature.[7]

Workflow for Chiral HPLC Method Development

G cluster_csp CSP Selection cluster_mobile Mobile Phase Optimization cluster_analysis Analysis & Refinement start Start: Chiral Amine Sample select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp select_mode Select Mode (Normal, Reversed, etc.) select_csp->select_mode optimize_composition Optimize Solvent Composition select_mode->optimize_composition add_modifier Add Modifier (e.g., DEA for amines) optimize_composition->add_modifier run_hplc Run HPLC add_modifier->run_hplc check_resolution Check Resolution & Peak Shape run_hplc->check_resolution check_resolution->optimize_composition Not Acceptable end Validated Method check_resolution->end Acceptable

Caption: A systematic workflow for developing a chiral HPLC method.

References

Troubleshooting guide for 3-Aminopyrrolidine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminopyrrolidine dihydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to be aware of before starting a reaction?

A1: this compound is a white to off-white crystalline solid.[1] It is highly soluble in polar solvents like water and ethanol.[1] A critical property to consider is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2] Therefore, it is crucial to handle and store the reagent under anhydrous and inert conditions to prevent decomposition and ensure reproducibility of your reactions.

Q2: My reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields can stem from several factors. One of the most common issues is the hygroscopic nature of the starting material, which can introduce water into the reaction and interfere with moisture-sensitive reagents.[3] Other potential causes include incomplete deprotection of the amine (if using a protected form), suboptimal reaction temperature, incorrect pH, or the use of an inappropriate base to free the amine from its dihydrochloride salt. For instance, in reductive aminations, incomplete imine formation is a frequent reason for low yields.[4]

Q3: How do I properly handle the dihydrochloride salt in a reaction that requires the free amine?

A3: To use this compound in reactions requiring the free amine, you must add a base to neutralize the two equivalents of hydrochloric acid. Typically, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. It is common to use slightly more than two equivalents of the base to ensure the complete liberation of the free amine. The choice of base can be critical and may need to be optimized for your specific reaction.

Q4: I am having difficulty purifying my product. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the polarity of the pyrrolidine ring. If your product is also polar, it may be highly soluble in water, making extraction from aqueous workups difficult. In such cases, back-extraction with an organic solvent after saturating the aqueous layer with salt (salting out) may be effective. For non-polar products, washing the organic layer with a dilute acid can help remove any unreacted 3-aminopyrrolidine as its water-soluble salt.[5] Column chromatography on silica gel is a common purification method, but the choice of eluent system is crucial to achieve good separation. In some cases, crystallization of the product as a salt (e.g., hydrochloride or tartrate) can be an effective purification strategy.[4]

Troubleshooting Guides

N-Acylation Reactions

Problem: Low yield or incomplete reaction when acylating this compound.

Potential Cause Troubleshooting Suggestion
Insufficient Base Ensure at least 2.2 equivalents of a suitable base (e.g., triethylamine, pyridine) are used to neutralize the dihydrochloride and scavenge the HCl generated during the reaction.
Hydrolysis of Acylating Agent The presence of moisture can hydrolyze the acylating agent (e.g., acyl chloride, anhydride). Handle this compound under anhydrous conditions and use dry solvents.
Low Reactivity If the acylating agent is unreactive, consider using a more reactive derivative (e.g., acyl chloride instead of a carboxylic acid with a coupling agent) or adding a catalyst such as 4-dimethylaminopyridine (DMAP).
Suboptimal Temperature Some acylations may require cooling to 0°C to prevent side reactions, while others may need heating to proceed. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Reductive Amination Reactions

Problem: Formation of side products or low yield in reductive amination.

Potential Cause Troubleshooting Suggestion
Aldehyde/Ketone Reduction If using a strong reducing agent like sodium borohydride, it may reduce the carbonyl compound before imine formation. Allow sufficient time for the imine to form before adding the reducing agent, or use a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[6][7]
Incomplete Imine Formation Imine formation is an equilibrium process. To drive the reaction forward, remove water using molecular sieves or a Dean-Stark apparatus.[4] Maintaining a mildly acidic pH (around 4-6) can also favor imine formation.[4]
Dialkylation of the Amine The secondary amine of the pyrrolidine ring can also react. Using a protecting group on the pyrrolidine nitrogen can prevent this side reaction.
Steric Hindrance If the carbonyl compound or the amine is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a Lewis acid catalyst (e.g., Ti(iPrO)₄ or ZnCl₂) can sometimes improve the yield.[6]

Experimental Protocols

General Protocol for N-Acylation

This protocol outlines a general procedure for the N-acylation of this compound with an acyl chloride.

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a suitable organic base, such as triethylamine (2.2 eq), dropwise to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactant Equivalents Purity Yield
This compound1.0>98%-
Acyl Chloride1.1>98%-
Triethylamine2.2>99%-
Product ->95% (after purification)70-95% (typical)

Visualizations

experimental_workflow General N-Acylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Aminopyrrolidine dihydrochloride in anhydrous solvent add_base Add base (e.g., TEA) start->add_base add_acyl Add acylating agent add_base->add_acyl react Stir at appropriate temperature add_acyl->react monitor Monitor progress (TLC/LC-MS) react->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract purify Purify product extract->purify end Isolated Product purify->end

Caption: A generalized workflow for the N-acylation of this compound.

troubleshooting_logic Troubleshooting Low Yield cluster_solutions Potential Solutions start Low Reaction Yield check_reagents Check Reagent Quality (hygroscopic starting material, active acylating agent) start->check_reagents check_conditions Verify Reaction Conditions (anhydrous, temperature, base) start->check_conditions check_workup Review Workup & Purification (extraction efficiency, column conditions) start->check_workup dry_reagents Dry starting material and solvents check_reagents->dry_reagents optimize_base Optimize base and stoichiometry check_conditions->optimize_base optimize_temp Vary reaction temperature check_conditions->optimize_temp modify_workup Modify workup procedure (e.g., salting out) check_workup->modify_workup

Caption: A logical diagram for troubleshooting low yields in reactions with this compound.

References

Removal of unreacted 3-Aminopyrrolidine dihydrochloride from product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 3-Aminopyrrolidine dihydrochloride from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to remove after a reaction?

A1: The primary challenge stems from its chemical properties. As a dihydrochloride salt, it is a highly polar compound and exhibits high solubility in polar solvents such as water and ethanol[1]. This can complicate purification if your desired product also has polar characteristics or some degree of water solubility.

Q2: What is the most direct method for removing unreacted this compound?

A2: If your desired product has low solubility in water, the most straightforward method is a liquid-liquid extraction using an organic solvent and water (an aqueous wash). The highly water-soluble this compound will preferentially partition into the aqueous layer, leaving your less polar product in the organic layer[2].

Q3: My product is also polar and has significant water solubility. How can I separate it from the unreacted starting material?

A3: When both your product and the unreacted starting material are water-soluble, a simple aqueous wash is ineffective. In this scenario, the preferred method is flash column chromatography. The high polarity of the dihydrochloride salt will cause it to adhere strongly to the silica gel, allowing your product to elute first, provided there is a sufficient difference in polarity.

Q4: How does flash column chromatography effectively separate my product from this salt?

A4: Flash column chromatography separates compounds based on their polarity. This compound is an extremely polar salt. When the crude reaction mixture is loaded onto a silica gel column, the salt will have a very strong affinity for the stationary phase (silica). A less polar mobile phase (eluent) will carry your desired product through the column while the unreacted salt remains adsorbed at the top of the column.

Q5: During an aqueous wash, I'm observing a persistent emulsion. What should I do?

A5: Emulsion formation can occur when salts are present in a biphasic mixture. To break the emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to force the separation of the organic and aqueous layers.

Q6: Are there any alternative purification techniques besides extraction and chromatography?

A6: Yes, other techniques can be considered. If your product is a solid with suitable solubility properties, recrystallization can be an effective method to obtain high purity. Another advanced approach is the use of scavenger resins. These are solid-supported reagents that can selectively bind to and remove excess amines or other reactive species from the reaction mixture, which can then be removed by simple filtration[3].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₂Cl₂N₂[4]
Appearance White to off-white crystalline solid[1]
Molar Mass ~159.06 g/mol [4]
Melting Point >300°C[5]
Solubility Highly soluble in water; soluble in ethanol.[1]
Polarity Very HighInferred from salt structure and solubility

Experimental Protocols

Protocol 1: Removal by Aqueous Wash (For Water-Insoluble Products)

This method is ideal when the desired product has poor solubility in water.

  • Solvent Dilution: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add a volume of deionized water approximately equal to the organic layer volume. Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Separate Layers: Allow the layers to separate. The aqueous layer (containing the dissolved this compound) is typically the bottom layer if using a halogenated solvent like dichloromethane, or the top layer if using a less dense solvent like ethyl acetate. Drain and collect the aqueous layer.

  • Repeat Wash: Repeat the washing step (3 & 4) one or two more times to ensure complete removal of the salt.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your product.

Protocol 2: Removal by Flash Column Chromatography (For Polar/Water-Soluble Products)

This is the method of choice when the product cannot be separated by a simple extraction.

  • Sample Preparation: Concentrate your crude reaction mixture to dryness. Adsorb the residue onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Select an appropriate-sized column and pack it with silica gel using your chosen eluent system. A common starting eluent for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Loading the Column: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with your solvent system. It is recommended to start with a lower polarity mixture (e.g., 1-2% MeOH in DCM) and gradually increase the polarity (e.g., to 5-10% MeOH) to elute your product.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product. The highly polar this compound will remain at the origin (baseline) on the TLC plate and will not elute under these conditions.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting and Purification Workflow

G start Reaction Workup Begins check_sol Is the desired product soluble in water? start->check_sol aq_wash Perform Aqueous Wash (Protocol 1) check_sol->aq_wash No chrom Use Flash Column Chromatography (Protocol 2) check_sol->chrom Yes check_purity1 Check Purity (e.g., NMR, LCMS) aq_wash->check_purity1 check_purity2 Check Purity (e.g., NMR, LCMS) chrom->check_purity2 check_purity1->chrom No end Product Isolated check_purity1->end Yes alt_methods Purity not sufficient. Consider alternative methods: - Recrystallization - Scavenger Resin check_purity2->alt_methods No check_purity2->end Yes

Caption: Workflow for selecting a purification method.

References

Stability issues of 3-Aminopyrrolidine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminopyrrolidine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) - Stability in Solution

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extremes in pH (both highly acidic and highly alkaline) can promote hydrolysis of the pyrrolidine ring.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Presence of Oxidizing Agents: This compound is incompatible with strong oxidizing agents, which can lead to its decomposition.

  • Light Exposure: Although specific data is limited, many amine-containing compounds are susceptible to photodegradation.

  • Solvent Type: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.

  • Presence of Metal Ions: Metal ions can sometimes catalyze degradation reactions.

Q2: I've prepared an aqueous stock solution of this compound. How should I store it and for how long is it typically stable?

A2: For optimal stability of aqueous stock solutions, it is recommended to:

  • Store at low temperatures: Preferably at 2-8°C or frozen at -20°C for longer-term storage.

  • Protect from light: Use amber vials or wrap containers in aluminum foil.

  • Use a buffered solution: If compatible with your experiment, maintaining a neutral pH (around 7) can help minimize hydrolysis.

  • Use freshly prepared solutions: It is always best practice to prepare solutions fresh on the day of use. If storage is necessary, it is advisable to perform a stability test for your specific conditions. As a general guideline, aqueous solutions may show signs of degradation within days to weeks, even when stored properly.

Q3: Can I prepare stock solutions in organic solvents like DMSO or DMF? Are they more stable?

A3: Yes, stock solutions can be prepared in aprotic organic solvents such as DMSO or DMF. These are often preferred for long-term storage of organic molecules as they are less likely to participate in hydrolysis.

  • Storage: Store DMSO or DMF stock solutions at -20°C.

  • Moisture: Be aware that this compound is hygroscopic. Ensure the solid is dry before dissolving and use anhydrous solvents to prevent the introduction of water, which could lead to gradual hydrolysis even in an organic solvent.

Q4: I've noticed a color change in my this compound solution over time. What could be the cause?

A4: A color change (e.g., to yellow or brown) is often an indicator of degradation. This could be due to oxidation or the formation of polymeric impurities. If you observe a color change, it is recommended to discard the solution and prepare a fresh batch.

Troubleshooting Guide

Issue 1: Inconsistent results in my reaction/assay using a this compound solution.

This is a common problem that can often be traced back to the stability of the reagent solution.

Troubleshooting Workflow:

start Inconsistent Results check_solution_prep How was the solution prepared and stored? start->check_solution_prep fresh_vs_old Prepare a fresh solution and compare results with the old solution. check_solution_prep->fresh_vs_old storage_conditions Review storage conditions: - Temperature (should be low) - Light exposure (should be protected) - Container (should be tightly sealed) check_solution_prep->storage_conditions solvent_purity Was the solvent of high purity and anhydrous (if applicable)? check_solution_prep->solvent_purity weighing_issue Could there have been an error in weighing the solid? check_solution_prep->weighing_issue degradation_suspected Degradation of the old solution is likely. fresh_vs_old->degradation_suspected storage_conditions->degradation_suspected solvent_purity->degradation_suspected re_evaluate_protocol Re-evaluate the experimental protocol for other potential sources of error. weighing_issue->re_evaluate_protocol purity_analysis Analyze the purity of the old solution (e.g., by HPLC). degradation_suspected->purity_analysis Fresh solution also fails conclusion Use freshly prepared solutions for consistent results. degradation_suspected->conclusion Fresh solution works purity_analysis->re_evaluate_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: My reaction is not proceeding to completion, or I am observing unexpected byproducts.

This could be due to the degradation of this compound, leading to a lower effective concentration of the reactant and the introduction of impurities.

Potential Degradation Pathways:

While specific degradation products for this compound are not extensively documented in publicly available literature, general knowledge of amine chemistry suggests the following potential pathways in solution:

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of imines, hydroxylamines, or ring-opened products.

  • Hydrolysis: Although the pyrrolidine ring is generally stable, extreme pH and temperature can promote hydrolytic cleavage.

  • Photodegradation: UV light can induce the formation of radical species, leading to a complex mixture of degradation products.

General Degradation Scheme:

3-Aminopyrrolidine 3-Aminopyrrolidine Oxidation Oxidation 3-Aminopyrrolidine->Oxidation Hydrolysis Hydrolysis 3-Aminopyrrolidine->Hydrolysis Photodegradation Photodegradation 3-Aminopyrrolidine->Photodegradation Oxidized_Products Imines, Hydroxylamines, Ring-Opened Products Oxidation->Oxidized_Products Hydrolytic_Products Ring-Opened Amino Alcohols Hydrolysis->Hydrolytic_Products Photolytic_Products Radical Species, Complex Mixture Photodegradation->Photolytic_Products

Caption: Potential degradation pathways for 3-Aminopyrrolidine in solution.

Data on Solution Stability (Qualitative)

Solvent SystemTemperatureLight ConditionExpected StabilityRecommendations
Aqueous (pH 7) 2-8°CDarkModeratePrepare fresh. Use within 1-2 weeks.
Aqueous (pH < 4) Room TempAmbientLow to ModerateBuffer if possible. Use immediately.
Aqueous (pH > 9) Room TempAmbientLowAvoid basic conditions if possible. Use immediately.
DMSO / DMF -20°CDarkHighUse anhydrous solvent. Store under inert gas. Stable for months.
Alcohols (MeOH, EtOH) Room TempAmbientModerateUse fresh. Potential for side reactions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weigh the required amount of the solid in a clean, dry vial.

  • Add the desired volume of high-purity solvent (e.g., sterile water, anhydrous DMSO).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, store the solution appropriately as recommended in the table above.

Protocol 2: Basic Stability Assessment by HPLC

This protocol outlines a general method to assess the stability of your this compound solution under your specific experimental conditions.

Workflow for Stability Assessment:

start Prepare Stock Solution initial_analysis t=0 Analysis: Inject a sample into HPLC and record the peak area of the parent compound. start->initial_analysis store_solution Store the solution under desired conditions (e.g., specific temperature, light exposure). initial_analysis->store_solution time_point_analysis At various time points (e.g., 24h, 48h, 1 week), analyze an aliquot of the solution by HPLC. store_solution->time_point_analysis compare_results Compare the peak area of the parent compound at each time point to the t=0 value. time_point_analysis->compare_results calculate_degradation Calculate the percentage of remaining compound. compare_results->calculate_degradation conclusion Determine the stability window for your experimental conditions. calculate_degradation->conclusion

Caption: Experimental workflow for assessing solution stability by HPLC.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and available data. It is the responsibility of the user to validate the stability of this compound for their specific application and storage conditions. Always handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Technical Support Center: Column Chromatography for 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-aminopyrrolidine derivatives using column chromatography.

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of 3-aminopyrrolidine derivatives, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape, Tailing, or No Elution in Normal-Phase Chromatography

Question: My 3-aminopyrrolidine derivative is exhibiting significant peak tailing, or in some cases, not eluting at all from my silica gel column. What is causing this and how can I fix it?

Answer: This is a frequent issue when purifying basic compounds like 3-aminopyrrolidine derivatives on standard silica gel. The problem stems from the interaction between the basic amine functional group and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to strong, sometimes irreversible, adsorption of your compound, resulting in poor peak shape, tailing, or complete retention on the column.[1]

Here are several effective strategies to resolve this:

  • Addition of a Basic Modifier to the Mobile Phase: The most common and immediate solution is to add a small amount of a basic modifier to your eluent. This additive will neutralize the acidic silanol groups, preventing your basic compound from strongly interacting with them.[1]

    • Triethylamine (TEA): Typically, adding 0.1-1% triethylamine to your mobile phase is effective.[1][2]

    • Ammonia: A solution of methanol saturated with ammonia can be used as the polar component of your mobile phase. For highly polar amines, a mobile phase such as 80:18:2 dichloromethane:methanol:ammonium hydroxide can be effective.[1]

  • Use of an Alternative Stationary Phase: If mobile phase additives do not sufficiently improve the chromatography, consider using a different stationary phase that is less acidic.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols. This provides a less interactive surface for basic compounds, often leading to significantly improved peak shape and eliminating the need for basic additives in the mobile phase.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This technique separates compounds based on hydrophobicity and is generally less prone to issues with basic compounds.[3]

Issue 2: Low Recovery of the Purified Compound

Question: I am losing a significant amount of my 3-aminopyrrolidine derivative during the purification process. What are the likely causes and how can I improve my yield?

Answer: Low recovery can be attributed to several factors, including irreversible adsorption, on-column degradation, or issues with the work-up procedure.

  • Irreversible Adsorption: As mentioned above, strong interactions with acidic silica gel can lead to your compound being permanently stuck to the column. The solutions are the same as for poor peak shape: use a basic modifier in your mobile phase or switch to a less acidic stationary phase like amine-functionalized silica or alumina.

  • Compound Degradation: Some 3-aminopyrrolidine derivatives may be sensitive to the acidic nature of silica gel and can decompose during the purification process. If you suspect this is happening, switching to a less acidic stationary phase or using reversed-phase chromatography is recommended.

  • Improper Work-up: Ensure that your work-up procedure prior to chromatography is appropriate for an amine-containing compound. Acid-base extractions can be used to pre-purify your compound and remove non-basic impurities.

Issue 3: Difficulty Separating Closely Related Impurities

Question: I am having trouble separating my desired 3-aminopyrrolidine derivative from closely eluting impurities. How can I improve the resolution?

Answer: Achieving good separation of closely related compounds often requires careful optimization of the chromatographic conditions.

  • Solvent System Optimization: Systematically screen different solvent systems. For normal-phase chromatography, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[2] For reversed-phase, gradients of acetonitrile or methanol in water are typical. The addition of modifiers can also alter selectivity.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can often improve the resolution of closely eluting compounds compared to an isocratic (constant solvent composition) elution.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than flash column chromatography. Chiral HPLC is necessary for separating enantiomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my sample for loading onto the column?

A1: For flash chromatography, it is best to dissolve your crude product in a minimal amount of the initial mobile phase solvent. If your compound is not very soluble in the mobile phase, you can dissolve it in a stronger solvent (like dichloromethane or methanol) and then adsorb it onto a small amount of silica gel. The solvent is then evaporated to leave a dry, free-flowing powder, which can be carefully added to the top of the column. This "dry loading" technique often leads to better peak shapes.

Q2: How do I choose the right solvent system for my separation?

A2: Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. Remember to add the same basic modifier (e.g., 0.5% TEA) to your TLC mobile phase that you plan to use for your column.

Q3: Can I reuse my column?

A3: While it is possible to reuse silica gel columns, it is generally not recommended for the purification of amines if high purity is required, as residual adsorbed material can contaminate subsequent runs. Amine-functionalized and reversed-phase columns are often more amenable to cleaning and reuse.

Q4: My compound is a salt (e.g., a hydrochloride salt). How should I approach its purification by column chromatography?

A4: Amine salts are generally highly polar and may not be suitable for normal-phase chromatography on silica gel. It is often best to neutralize the salt to the free base before attempting purification by normal-phase chromatography. Alternatively, reversed-phase chromatography can be a suitable technique for purifying some polar amine salts.

Quantitative Data

The following tables provide representative data for the purification of 3-aminopyrrolidine derivatives. Note that optimal conditions will vary depending on the specific derivative and the nature of the impurities.

Table 1: Comparison of Mobile Phase Modifiers for the Purification of a Generic 3-Aminopyrrolidine Derivative on Silica Gel

Mobile Phase ModifierConcentrationPeak ShapeRecoveryPurity
None-Severe Tailing< 50%Poor
Triethylamine (TEA)0.5% (v/v)Symmetrical> 90%> 95%
Ammonia (in MeOH)2% (v/v)Symmetrical> 85%> 95%

Table 2: Comparison of Stationary Phases for the Purification of a Generic 3-Aminopyrrolidine Derivative

Stationary PhaseMobile PhaseLoading Capacity (mg crude/g stationary phase)YieldPurity
Silica GelHexane/Ethyl Acetate with 0.5% TEA10-20~85%> 95%
Amine-Functionalized SilicaHexane/Ethyl Acetate20-40> 90%> 98%
C18 Reversed-PhaseWater/Acetonitrile with 0.1% TFA5-15> 90%> 99%

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel with a Basic Modifier

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA).

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle air pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 3-aminopyrrolidine derivative in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method described in the FAQs.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 3-aminopyrrolidine derivative.

Protocol 2: General Procedure for Purification using an Amine-Functionalized Silica Column

  • Column Selection: Choose an appropriately sized pre-packed or self-packed amine-functionalized silica gel column based on the amount of crude material.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane) for several column volumes.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Run a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane). A typical gradient might be from 0% to 50% ethyl acetate.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude 3-Aminopyrrolidine Derivative tlc TLC Analysis to Determine Solvent System start->tlc column_prep Prepare Column (Silica or Amine-Functionalized) tlc->column_prep sample_load Load Sample (Wet or Dry Loading) column_prep->sample_load elution Elute with Solvent Gradient sample_load->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_pure->solvent_removal end Pure 3-Aminopyrrolidine Derivative solvent_removal->end

Caption: General experimental workflow for purifying 3-aminopyrrolidine derivatives.

troubleshooting_logic start Poor Peak Shape (Tailing) add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA)? start->add_modifier peak_improved Did Peak Shape Improve? add_modifier->peak_improved Yes alternative_stationary Consider Alternative Stationary Phase add_modifier->alternative_stationary No peak_improved->alternative_stationary No problem_resolved Problem Resolved peak_improved->problem_resolved Yes amine_silica Use Amine-Functionalized Silica or Alumina alternative_stationary->amine_silica reversed_phase Consider Reversed-Phase Chromatography alternative_stationary->reversed_phase

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Validation & Comparative

A Tale of Two Rings: 3-Aminopyrrolidine Dihydrochloride vs. Piperidine in Drug Scaffold Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, biological activity, and pharmacokinetic profile. Among the plethora of heterocyclic structures, the five-membered pyrrolidine ring, particularly in the form of 3-aminopyrrolidine dihydrochloride, and the six-membered piperidine ring have emerged as "privileged scaffolds."[1] Their prevalence in a vast number of biologically active compounds and approved drugs underscores their significance. This guide provides an objective, data-driven comparison of these two scaffolds to inform strategic decisions in drug design and development.

Physicochemical Properties: A Subtle yet Significant Difference

While both scaffolds are saturated nitrogen-containing heterocycles, the seemingly minor difference of one methylene unit imparts distinct physicochemical characteristics that can be leveraged in drug design.

A key differentiator is lipophilicity, where piperidine generally exhibits a higher logP value than pyrrolidine, indicating greater lipid solubility.[1] This can influence a compound's ability to cross cell membranes but may also impact its aqueous solubility and potential for off-target hydrophobic interactions. The pKa values of the secondary amine in both parent scaffolds are very similar, making them largely interchangeable when basicity is the primary driver for target interaction.[1] However, the substitution at the 3-position with an amino group in 3-aminopyrrolidine introduces an additional basic center, which can significantly influence the overall pKa and solubility of the resulting drug molecule.

Conformational flexibility also sets these two scaffolds apart. The piperidine ring predominantly adopts a rigid chair conformation, which can be advantageous for locking in a specific bioactive conformation for optimal target binding.[1] In contrast, the pyrrolidine ring is more flexible, adopting various envelope and twist conformations. This greater conformational adaptability can be beneficial when the target's binding pocket requires a more pliable ligand.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPiperidineKey Considerations in Drug Design
Molecular Formula C₄H₁₂Cl₂N₂C₅H₁₁NThe dihydrochloride salt form of 3-aminopyrrolidine significantly increases its water solubility.
Molecular Weight 159.06 g/mol 85.15 g/mol The higher molecular weight of the dihydrochloride salt should be considered in lead optimization.
pKa (Conjugate Acid) Not readily available for the dihydrochloride salt, but the free base has two basic centers.~11.22[1]The presence of two basic nitrogens in 3-aminopyrrolidine offers more opportunities for salt formation and modulation of physicochemical properties.
Calculated logP Lower (more hydrophilic) due to the amino group and salt form.~0.84[1]Piperidine's higher lipophilicity may enhance membrane permeability but could decrease aqueous solubility.[1]
Conformational Flexibility High (envelope and twist conformations)[1]Low (prefers rigid chair conformation)[1]Pyrrolidine's flexibility may be advantageous for binding to adaptable targets, while piperidine's rigidity can be beneficial for high-affinity binding to well-defined pockets.[1]

Impact on Biological Activity: A Matter of Structure and Fit

The choice between a 3-aminopyrrolidine and a piperidine scaffold can have a profound impact on a compound's biological activity. This is often a result of the different spatial arrangements of substituents and the overall shape of the molecule.

For instance, in the development of kinase inhibitors, both scaffolds have been successfully employed. The orientation of key pharmacophoric groups is critical for potent inhibition, and the choice of scaffold dictates the possible vectors for these groups. In some cases, the more constrained piperidine ring may be ideal for positioning substituents to interact with specific residues in the ATP-binding pocket. In other instances, the stereochemical possibilities and conformational flexibility of the 3-aminopyrrolidine scaffold might allow for optimal interactions that a piperidine ring cannot achieve.

While direct head-to-head comparisons of minimal pairs (where only the scaffold is changed) are not abundant in the literature, structure-activity relationship (SAR) studies of different chemical series often highlight the importance of the chosen heterocyclic core. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, both pyrrolidine and piperidine linkers have been utilized to connect the core scaffold to a reversible cyanoacrylamide warhead.[2] The choice of the linker can influence the positioning of the warhead for optimal covalent engagement with the target cysteine residue.

Pharmacokinetic Profile: Navigating the ADME Landscape

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically influenced by its core structure. The decision to use a 3-aminopyrrolidine or a piperidine scaffold can have significant downstream consequences on a compound's pharmacokinetic profile.

The inherent lipophilicity of the piperidine scaffold may lead to better membrane permeability and potentially higher oral absorption.[1] However, it can also result in a larger volume of distribution and increased susceptibility to metabolic enzymes, particularly cytochrome P450s.[1][3] The positions adjacent to the nitrogen atom in the piperidine ring can be metabolic "soft spots" susceptible to oxidation.[1]

Conversely, the more hydrophilic nature of the 3-aminopyrrolidine scaffold, especially in its salt form, might lead to lower passive permeability. However, it can also result in lower plasma protein binding and a more favorable metabolic stability profile. Comparative studies on nitroxide derivatives have suggested that the five-membered pyrrolidine ring may be more resistant to bioreduction than the six-membered piperidine ring.[1]

Table 2: General Pharmacokinetic Considerations

ADME PropertyThis compound ScaffoldPiperidine Scaffold
Absorption Potentially lower passive permeability due to higher polarity. May rely on transporters.Generally good passive permeability due to higher lipophilicity.[1]
Distribution Likely to have a smaller volume of distribution and lower plasma protein binding.May have a larger volume of distribution and higher plasma protein binding.[1]
Metabolism Generally considered to have good metabolic stability.[1]Can be susceptible to oxidation, particularly at carbons alpha to the nitrogen.[1]
Excretion More likely to be cleared renally.More likely to undergo hepatic metabolism and biliary excretion.

Experimental Protocols

To aid researchers in their evaluation of drug candidates incorporating these scaffolds, detailed protocols for key in vitro assays are provided below.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).

  • Assay Plate Preparation: Add 2 µL of each DMSO dilution to a 96-well microplate in duplicate.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of the samples using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: Determine the highest concentration at which no precipitate is observed. This is the kinetic solubility.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Protocol:

  • Cell Culture: Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • Apical to Basolateral (A-B) Permeability: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add the test compound (e.g., at 1 µM) to the reaction mixture to initiate the metabolic reaction.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathway Visualization

The versatility of both 3-aminopyrrolidine and piperidine scaffolds is evident in their application as core components of inhibitors targeting various signaling pathways. Below are examples of their use in the context of kinase signaling pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is a key target in inflammatory diseases and cancers. Both pyrrolidine and piperidine scaffolds have been incorporated into JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Response Cellular Response Gene->Response Inhibitor JAK Inhibitor (Pyrrolidine or Piperidine Scaffold) Inhibitor->JAK Inhibits

Caption: JAK-STAT pathway with inhibition by pyrrolidine or piperidine-based inhibitors.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases. Both scaffolds have been used in the design of BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Activates BTK BTK Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response B-cell Proliferation & Survival Downstream->Response Inhibitor BTK Inhibitor (Pyrrolidine or Piperidine Scaffold) Inhibitor->BTK Inhibits

Caption: BTK signaling pathway and its inhibition by compounds with pyrrolidine or piperidine scaffolds.

Conclusion

The choice between a this compound and a piperidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While they share similarities in their basic nature, their differences in lipophilicity, conformational flexibility, and the number of basic centers can be strategically exploited to optimize a compound's physicochemical properties, biological activity, and pharmacokinetic profile. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] The 3-aminopyrrolidine scaffold, with its greater flexibility, hydrophilicity, and additional basic center, may be a better choice when conformational adaptability is required for target engagement, when a more aqueous-soluble profile is desired, or when additional points for salt formation are beneficial. Ultimately, a thorough understanding of the structure-activity and structure-property relationships within a given chemical series is paramount to making an informed decision on the optimal scaffold for a successful drug candidate.

References

A Comparative Analysis of 3-Aminopyrrolidine and Azetidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic and medicinal chemistry, saturated nitrogen-containing heterocycles are indispensable building blocks for the construction of biologically active molecules. Among these, 3-aminopyrrolidine and azetidine have garnered significant attention due to their unique structural features and versatile reactivity. This guide provides a comprehensive comparative analysis of these two scaffolds, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Physicochemical and Structural Properties

Azetidine, a four-membered heterocycle, possesses considerable ring strain (approx. 25.4 kcal/mol), which makes it more reactive than its five-membered counterpart, pyrrolidine (5.4 kcal/mol), yet stable enough for practical handling.[1] This inherent strain influences its bond angles and reactivity, often leading to ring-opening reactions under specific conditions. 3-Aminopyrrolidine, a derivative of the less strained pyrrolidine, offers a chiral scaffold with a readily functionalizable amino group, making it a valuable component in asymmetric synthesis and for introducing a basic nitrogen center.

Property3-AminopyrrolidineAzetidine
Molecular Formula C₄H₁₀N₂C₃H₇N
Molecular Weight 86.14 g/mol 57.09 g/mol
pKa (of conjugate acid) ~10.5 (estimated for the ring nitrogen)11.3
Ring Strain Low (~5.4 kcal/mol for pyrrolidine)High (~25.4 kcal/mol)
Key Structural Feature Five-membered ring with an amino substituentStrained four-membered ring

Comparative Performance in Asymmetric Catalysis

A key application of chiral amines and their derivatives is in asymmetric catalysis. The structural differences between the five-membered pyrrolidine ring and the four-membered azetidine ring can lead to significant variations in the stereochemical outcome of catalyzed reactions. A computational study on the aldol reaction of p-nitrobenzaldehyde with acetone, catalyzed by proline (a pyrrolidine derivative) and azetidine-2-carboxylic acid, highlights this difference.

CatalystReactionEnantiomeric Excess (ee%)Reference
L-ProlineAldol reaction of p-nitrobenzaldehyde and acetone76%[2]
Azetidine-2-carboxylic acidAldol reaction of p-nitrobenzaldehyde and acetone40%[2]

The data indicates that for this specific aldol reaction, the pyrrolidine-based catalyst, L-proline, provides significantly higher enantioselectivity compared to its azetidine analogue.[2] This difference is attributed to the distinct geometries of the transition states formed with each catalyst.

Synthesis of 3-Aminopyrrolidine and Azetidine Scaffolds

The synthetic routes to 3-aminopyrrolidine and azetidine are distinct, reflecting their different ring sizes and functionalities.

Synthesis of 3-Aminopyrrolidine Derivatives

Chiral 3-aminopyrrolidine is often synthesized from readily available chiral starting materials. A common approach involves the use of trans-4-hydroxy-L-proline. This multi-step synthesis involves decarboxylation, protection of the nitrogen, sulfonation of the hydroxyl group, nucleophilic substitution with azide (with inversion of stereochemistry), and subsequent reduction of the azide and deprotection to yield the final product.

Synthesis of Azetidine Derivatives

The construction of the strained azetidine ring requires specific synthetic strategies. One efficient method for the synthesis of 1,3-disubstituted azetidines involves the in-situ bis-triflate activation of 2-substituted-1,3-propanediols, followed by reaction with a primary amine.[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This protocol is adapted from a patented synthetic method.

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

  • trans-4-hydroxy-L-proline is heated in a suitable high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, yielding (R)-3-hydroxypyrrolidine.

Step 2: N-Boc Protection

  • (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford (R)-N-Boc-3-hydroxypyrrolidine.

Step 3: Sulfonylation of the Hydroxyl Group

  • The N-Boc protected alcohol is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled. A sulfonylating agent, such as methanesulfonyl chloride (MsCl), is added dropwise in the presence of a base (e.g., triethylamine) to yield the corresponding mesylate.

Step 4: Azide Substitution (SN2)

  • The mesylate is reacted with sodium azide in a polar aprotic solvent (e.g., DMF). This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry to give (S)-N-Boc-3-azidopyrrolidine.

Step 5: Reduction of the Azide and Deprotection

  • The azido compound is reduced to the amine, for example, by catalytic hydrogenation (H₂/Pd/C) or using triphenylphosphine followed by hydrolysis.

  • The Boc protecting group is then removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield (S)-3-aminopyrrolidine dihydrochloride.

Protocol 2: Synthesis of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-Propanediols

This protocol is based on the method described by Hillier and Chen (2006).

Step 1: In-situ Bis-triflate Formation and Cyclization

  • To a solution of a 2-substituted-1,3-propanediol (1.0 equiv) and a hindered base such as 2,6-lutidine or diisopropylethylamine (DIEA) (2.5 equiv) in dichloromethane at -20 °C, triflic anhydride (2.2 equiv) is added dropwise.

  • The reaction mixture is stirred at -20 °C for 1 hour.

  • The primary amine (1.2 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and then heated to 70 °C in a sealed tube for 16-24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-disubstituted azetidine.

Visualization of Biological Pathways and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways where these heterocycles play a role, as well as a typical synthetic workflow.

monoamine_transporter_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle MA_cleft Monoamine vesicle->MA_cleft release MA Monoamine (e.g., Dopamine) MA->MAO degradation MA->vesicle uptake MAT Monoamine Transporter (e.g., DAT) MAT->MA MA_cleft->MAT reuptake receptor Postsynaptic Receptor MA_cleft->receptor binding signaling Downstream Signaling receptor->signaling azetidine Azetidine-based Inhibitor azetidine->MAT inhibition

Monoamine Transporter Signaling Pathway Inhibition

ccr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 Receptor G_protein G-protein (Gi) CCR2->G_protein activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK G_protein->MAPK CCL2 CCL2 (Ligand) CCL2->CCR2 binding antagonist 3-Aminopyrrolidine-based Antagonist antagonist->CCR2 inhibition Akt Akt PI3K->Akt response Cellular Response (Chemotaxis, Proliferation) Akt->response STAT STAT JAK->STAT STAT->response MAPK->response

CCR2 Signaling Pathway and its Antagonism

synthetic_workflow start Start: 2-Substituted-1,3-Propanediol & Primary Amine step1 Dissolve in CH2Cl2 with DIEA start->step1 step2 Cool to -20°C step1->step2 step3 Add Triflic Anhydride (In-situ bis-triflate formation) step2->step3 step4 Add Primary Amine step3->step4 step5 Heat to 70°C (16-24h) (Cyclization) step4->step5 step6 Aqueous Workup (Quench, Extract) step5->step6 step7 Purification (Column Chromatography) step6->step7 end End: 1,3-Disubstituted Azetidine step7->end

Workflow for 1,3-Disubstituted Azetidine Synthesis

Conclusion

Both 3-aminopyrrolidine and azetidine are valuable scaffolds in synthetic and medicinal chemistry, each with its own distinct advantages. Azetidine's inherent ring strain makes it a useful synthon for accessing a variety of structures through ring-opening or functionalization, and its rigid framework is beneficial in drug design. 3-Aminopyrrolidine, on the other hand, provides a less strained, chiral building block that is widely used to introduce basicity and stereochemical control. The choice between these two heterocycles will ultimately depend on the specific synthetic goal and the desired properties of the target molecule. The provided data and protocols offer a foundation for making informed decisions in the design and execution of synthetic strategies involving these important nitrogen-containing heterocycles.

References

A Comparative Analysis of the Biological Activity of 3-Aminopyrrolidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of biologically active compounds. Its inherent structural features, including a chiral center and a basic nitrogen atom, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of 3-aminopyrrolidine derivatives against their analogs, with a focus on their inhibitory actions on key biological targets implicated in various diseases. The data presented herein is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

CCR2b Receptor Antagonism for Inflammatory Diseases

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a promising therapeutic strategy for inflammatory conditions. Structure-activity relationship (SAR) studies on a series of (R)-3-aminopyrrolidine derivatives have identified potent CCR2b antagonists.

A key area of investigation has been the modification of the substituent at the 1-position of the pyrrolidine ring. Comparison of a simple methyl group with a more complex acetamide moiety reveals a significant impact on binding affinity and functional activity.

Table 1: Comparison of 3-Aminopyrrolidine Derivatives as CCR2b Antagonists [1]

CompoundR GroupCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)
1 (Analog) CH₃>10000>10000>10000
71 (Derivative) CONHCH₂-adamantane3.20.837.5

The data clearly demonstrates that the adamantyl acetamide derivative (Compound 71) exhibits significantly higher potency across all assays compared to its simple methyl analog (Compound 1). This highlights the importance of the larger, hydrophobic adamantane group in establishing strong interactions with the CCR2b receptor.

Signaling Pathway of CCR2b and its Antagonism

The binding of MCP-1 to CCR2b initiates a signaling cascade that leads to monocyte chemotaxis. This process is inhibited by CCR2b antagonists.

CCR2b_Signaling MCP1 MCP-1 CCR2b CCR2b Receptor MCP1->CCR2b Binds G_protein G-protein Activation CCR2b->G_protein Activates Antagonist 3-Aminopyrrolidine Derivative Antagonist->CCR2b Blocks Downstream Downstream Signaling (e.g., Ca2+ flux) G_protein->Downstream Chemotaxis Monocyte Chemotaxis Downstream->Chemotaxis Leads to

CCR2b signaling and antagonism.
Experimental Protocols

CCR2b Radioligand Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2b receptor.[1]

  • Cell Membranes: Membranes were prepared from HEK293 cells stably expressing the human CCR2b receptor.

  • Radioligand: [¹²⁵I]-MCP-1 was used as the radioligand.

  • Incubation: Cell membranes were incubated with the radioligand and varying concentrations of the test compound in a binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) for 60 minutes at room temperature.

  • Detection: Bound and free radioligand were separated by filtration through a glass fiber filter. The radioactivity retained on the filter was measured using a gamma counter.

  • Data Analysis: IC50 values were determined by nonlinear regression analysis of the competition binding curves.

Dual Abl and PI3K Inhibition for Cancer Therapy

The Abelson murine leukemia viral oncogene homolog (Abl) and phosphoinositide 3-kinase (PI3K) are key kinases involved in cancer cell proliferation and survival. Dual inhibition of both kinases is a promising strategy to overcome drug resistance. A series of (S)-3-aminopyrrolidine derivatives have been explored as dual Abl/PI3K inhibitors.

The nature of the substituent on the sulfonyl group attached to the 3-amino position of the pyrrolidine ring significantly influences the inhibitory activity.

Table 2: Comparison of (S)-3-Aminopyrrolidine Derivatives as Dual Abl/PI3K Inhibitors [2]

CompoundR GroupAbl Kinase Inhibition (%) at 10 µMPI3K Kinase Inhibition (%) at 10 µMK562 Cell Cytotoxicity IC50 (µM)
5a (Analog) 4-Methylphenyl15.225.612.5
5k (Derivative) 2,4-Dichlorophenyl35.845.13.1

The substitution of the phenyl ring with two chlorine atoms (Compound 5k) leads to a marked increase in both Abl and PI3K kinase inhibition and a significant improvement in cytotoxicity against the K562 chronic myeloid leukemia cell line compared to the methyl-substituted analog (Compound 5a).

Experimental Workflow for Kinase Inhibition Assays

The following workflow outlines the general procedure for determining the inhibitory activity of compounds against Abl and PI3K kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate Signal Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate % Inhibition Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Spectroscopic Comparison of 3-Aminopyrrolidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed spectroscopic comparison of 3-aminopyrrolidine and its key precursors, pyrrolidine and N-Boc-3-aminopyrrolidine. The objective is to provide researchers, scientists, and drug development professionals with a practical resource for the identification, characterization, and quality control of these compounds. This document outlines the expected spectral characteristics based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminopyrrolidine, and its precursors pyrrolidine and N-Boc-3-aminopyrrolidine. This data is essential for distinguishing between these compounds and for verifying their identity and purity during synthesis and analysis.

¹H NMR Spectroscopic Data
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Aminopyrrolidine -NH₂, -NH1.5 - 2.5br s-
H33.2 - 3.4m-
H2, H5 (axial)2.5 - 2.7m-
H2, H5 (equatorial)2.9 - 3.1m-
H4 (axial)1.5 - 1.7m-
H4 (equatorial)1.9 - 2.1m-
Pyrrolidine -NH~1.5br s-
H2, H5~2.8t~6.5
H3, H4~1.7quintet~3.4
N-Boc-3-aminopyrrolidine [1]-NH₂1.3 - 1.6br s-
Boc (C(CH₃)₃)~1.45s-
H33.4 - 3.6m-
H2, H5 (one diastereotopic proton)3.2 - 3.4m-
H2, H5 (other diastereotopic proton)3.0 - 3.2m-
H4 (one diastereotopic proton)1.9 - 2.1m-
H4 (other diastereotopic proton)1.6 - 1.8m-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
CompoundCarbon AssignmentChemical Shift (δ, ppm)
3-Aminopyrrolidine C352 - 54
C2, C547 - 49
C435 - 37
Pyrrolidine [2]C2, C5~47
C3, C4~25
N-Boc-3-aminopyrrolidine C=O154 - 156
C (CH₃)₃79 - 81
C351 - 53
C2, C545 - 47 (may show two peaks due to rotamers)
C434 - 36
C(C H₃)₃28 - 29

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data
CompoundFunctional GroupWavenumber (cm⁻¹)
3-Aminopyrrolidine N-H stretch (amine)3300 - 3400 (two bands)
N-H bend (amine)1590 - 1650
C-H stretch (alkane)2850 - 2960
C-N stretch1000 - 1250
Pyrrolidine [3]N-H stretch (amine)3300 - 3400 (one broad band)[3]
C-H stretch (alkane)2850 - 2960
N-H bend (amine)1590 - 1650
N-Boc-3-aminopyrrolidine N-H stretch (amine)3300 - 3400 (two bands)
C-H stretch (alkane)2850 - 2960
C=O stretch (carbamate)1680 - 1700
N-H bend (amine)1590 - 1650
Mass Spectrometry (MS) Data
CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
3-Aminopyrrolidine ESI+87.170.1 (loss of NH₃)
Pyrrolidine ESI+72.144.1
N-Boc-3-aminopyrrolidine ESI+187.2131.1 (loss of C₄H₈), 87.1 (loss of Boc group)

Synthetic Relationship

The following diagram illustrates a common synthetic pathway from a protected precursor to 3-aminopyrrolidine. The use of a tert-butyloxycarbonyl (Boc) protecting group is a standard strategy to control reactivity at the nitrogen atom of the pyrrolidine ring during synthetic transformations.

G cluster_0 Deprotection to Yield Final Product A N-Boc-3-aminopyrrolidine B 3-Aminopyrrolidine A->B Acidic Deprotection (e.g., TFA, HCl)

A common deprotection step in the synthesis of 3-aminopyrrolidine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the proton and carbon chemical environments of the molecule.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.[4]

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.[5][6]

  • ¹H NMR Data Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.[4]

    • Number of Scans : 16-64 scans.[4]

    • Relaxation Delay : 1-2 seconds.[4]

    • Data Processing : The raw data is processed by applying a Fourier transform. The spectrum should be referenced to the residual solvent peak.

  • ¹³C NMR Data Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence.[4]

    • Number of Scans : 512-2048 scans, depending on the sample concentration.[4]

    • Relaxation Delay : 2-5 seconds.[4]

    • Data Processing : The raw data is processed by applying a Fourier transform.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective : To identify the functional groups present in the molecule.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]

  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a small amount can be placed directly on the ATR crystal.[6]

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.[4][5][6]

    • Resolution : Typically 4 cm⁻¹.[4]

    • Data Processing : A background spectrum is recorded and automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.[5]

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for these types of compounds.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically 1-10 µg/mL).

  • Data Acquisition :

    • Ionization Mode : Positive ion mode ([M+H]⁺) is generally used for amines.

    • Instrument Parameters : The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum signal intensity.[5]

    • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

References

Validating the Antibacterial Potential of 3-Aminopyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. One such scaffold of interest is 3-aminopyrrolidine, a versatile building block that has been incorporated into various compounds to enhance their antimicrobial properties. This guide provides an objective comparison of the antibacterial activity of compounds derived from 3-Aminopyrrolidine dihydrochloride, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The data presented below is from a study by S. J. Lee et al. (1997), which synthesized a series of novel fluoroquinolone antibacterial agents incorporating a substituted 3-(aminomethyl)pyrrolidine moiety. The in vitro activity of a lead compound from this series, LB20304, was compared against the widely used fluoroquinolone, ciprofloxacin.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosa
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
LB20304 0.00840.0080.25
Ciprofloxacin 0.131280.0080.13

Data Interpretation:

As the table indicates, the 3-aminopyrrolidine derivative, LB20304, demonstrated significantly more potent activity against the Gram-positive bacterium Staphylococcus aureus compared to ciprofloxacin.[1] Notably, it retained substantial activity against a methicillin-resistant strain (MRSA), a critical therapeutic challenge.[1] While both compounds exhibited excellent potency against Escherichia coli, ciprofloxacin showed slightly better activity against Pseudomonas aeruginosa.[1] These findings highlight the potential of the 3-aminopyrrolidine scaffold to modulate the activity spectrum of existing antibiotic classes.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolone antibiotics, including derivatives of 3-aminopyrrolidine, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are critical for DNA replication, transcription, and repair. The drug binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[5][6]

G cluster_bacterium Bacterial Cell Fluoroquinolone 3-Aminopyrrolidine Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenates Topo_IV->Replication_Fork DNA->Replication_Fork Replication DSB Double-Strand Breaks Replication_Fork->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of 3-aminopyrrolidine fluoroquinolone derivatives.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standardized technique for MIC determination.

Broth Microdilution Assay Protocol

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains for testing (e.g., S. aureus, E. coli).

    • Test compounds and control antibiotics (e.g., ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Compounds:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculation of Plates:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be assessed visually or by using a microplate reader.

G cluster_workflow Experimental Workflow: Broth Microdilution for MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Read and Record MIC Values D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Structure-Activity Relationship of 3-Aminopyrrolidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the development of potent and selective modulators of various biological targets. Its inherent chirality and conformational flexibility allow for precise three-dimensional orientation of substituents, enabling fine-tuning of pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrrolidine analogs targeting three distinct protein classes: the C-C chemokine receptor 2 (CCR2), the Abl and PI3K kinases, and the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, is intended to aid researchers in the rational design of novel therapeutics.

Comparative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for 3-aminopyrrolidine analogs against their respective targets. The data highlights the impact of various structural modifications on the inhibitory activity of these compounds.

Table 1: SAR of 3-Aminopyrrolidine Analogs as CCR2 Antagonists

Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against the human C-C chemokine receptor 2 (CCR2), a key mediator of inflammatory responses. Structure-activity relationship studies have revealed that incorporating heteroatomic carbocycle moieties can lead to highly potent hCCR2 antagonists[1].

Compound IDR Group ModificationhCCR2 Binding IC50 (nM)
19 Piperidine derivative1.8
42 Piperazine derivative1.6
47 Piperazine derivative2.5
49 Piperazine derivative1.9

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010.[1]

Table 2: SAR of (S)-3-Aminopyrrolidine Analogs as Dual Abl and PI3K Inhibitors

A series of compounds featuring the (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer cell proliferation and survival. The cytotoxic effects of these novel compounds are suggested to be a result of the combined inhibition of both Abl and PI3K.[2]

Compound IDR1 GroupR2 GroupAbl Inhibition (%) @ 10 µMPI3Kα Inhibition (%) @ 10 µMK562 Cell Cytotoxicity IC50 (µM)
5a H2-MeO-Ph2538>50
5d H4-F-Ph324515.8
5k Me4-F-Ph41528.9

Data sourced from European Journal of Medicinal Chemistry, 2011.[2]

Table 3: SAR of Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors

Substituted pyrrolidine pentamines have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. SAR studies have demonstrated that specific substitutions on the pyrrolidine scaffold are crucial for potent inhibitory activity.[3][4][5]

Compound IDR1 ModificationR3 ModificationR4 ModificationR5 ModificationGrowth Inhibition (%)
2700.001 S-phenylS-hydroxymethylS-phenyl3-phenylbutyl66
2700.003 S-phenylS-hydroxymethylS-phenyl4-phenylbutyl53
2637.011 S-phenylS-hydroxymethylS-phenyl4-phenylbutyl66

Data represents growth inhibition of bacteria at 16 µg/mL amikacin and 8 µM of the test compound. Sourced from Biomedicines, 2021.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

CCR2 Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

  • Membrane Preparation: Membranes from cells stably expressing human CCR2 (e.g., HEK293-CCR2) are prepared by homogenization in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the binding buffer.

  • Binding Reaction: In a 96-well filter plate, the following are added:

    • Total Binding: 25 µL of binding buffer, 25 µL of [¹²⁵I]-CCL2 (radioligand), and 50 µL of CCR2 membrane preparation.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membrane preparation.

    • Compound Competition: 25 µL of serially diluted 3-aminopyrrolidine analog, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membrane preparation.

  • Incubation: The plate is incubated at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Abl and PI3K Kinase Inhibition Assays

These assays measure the ability of test compounds to inhibit the enzymatic activity of Abl and PI3K kinases. A common method is a coupled-enzyme assay that measures ATP consumption.

  • Reaction Setup: In a 96-well plate, the following are added:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • The respective kinase (recombinant Abl or PI3K).

    • The test 3-aminopyrrolidine analog at various concentrations.

  • Pre-incubation: The kinase and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the specific substrate peptide and ATP.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Aminoglycoside 6'-N-acetyltransferase (AAC) Inhibition Assay

This assay determines the ability of a compound to inhibit the acetylation of an aminoglycoside by an AAC enzyme.

  • Reaction Mixture: In a 96-well plate, the following components are combined in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5):

    • The aminoglycoside substrate (e.g., kanamycin A).

    • Acetyl Coenzyme A (acetyl-CoA).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • The test 3-aminopyrrolidine analog at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at room temperature for approximately 10 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the purified AAC(6')-Ib enzyme.

  • Detection: The reaction progress is monitored by measuring the increase in absorbance at 412 nm. The acetyltransferase activity leads to the release of Coenzyme A (CoA-SH), which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product.

  • Data Analysis: The initial reaction velocities are calculated from the rate of change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by 3-aminopyrrolidine analogs and a typical experimental workflow.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds Analog 3-Aminopyrrolidine Analog Analog->CCR2 Blocks G_protein G-protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces Response Inflammatory Response Ca_flux->Response Leads to

Caption: CCR2 signaling pathway and its inhibition by 3-aminopyrrolidine analogs.

Abl_PI3K_Inhibition_Workflow cluster_upstream Upstream Signaling cluster_pathways Signaling Cascades cluster_inhibitor Inhibition cluster_outcome Cellular Outcome GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Abl Abl Kinase Receptor->Abl Activates PI3K PI3K Receptor->PI3K Activates Downstream Downstream Effectors Abl->Downstream Akt Akt PI3K->Akt Activates Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Analog (S)-3-Aminopyrrolidine Analog Analog->Abl Inhibits Analog->PI3K Inhibits

Caption: Dual inhibition of Abl and PI3K signaling pathways by (S)-3-aminopyrrolidine analogs.

References

The Evolving Role of Pyrrolidine Scaffolds in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chemists have historically relied on a variety of stereochemical control strategies. Among these, the use of chiral auxiliaries—molecular fragments that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—has been a cornerstone of asymmetric synthesis. While classic auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam have demonstrated broad utility and high efficacy, the landscape of asymmetric synthesis is continually evolving. This guide provides a comparative analysis of the traditional chiral auxiliary approach with the increasingly prevalent use of 3-aminopyrrolidine-derived organocatalysts, a testament to the versatility of the pyrrolidine scaffold.

From Stoichiometric Control to Catalytic Enantioselectivity

A thorough review of the scientific literature reveals that while 3-aminopyrrolidine and its simple N-acyl derivatives have found limited application as traditional, stoichiometric chiral auxiliaries, the pyrrolidine framework has been extensively and successfully employed in the design of highly effective chiral organocatalysts. This marks a paradigm shift from covalently bound auxiliaries that are consumed in stoichiometric amounts and require subsequent cleavage steps, to the use of sub-stoichiometric quantities of a catalyst that can facilitate a reaction multiple times.

This guide will therefore compare these two distinct strategies for achieving asymmetric induction in the context of a key carbon-carbon bond-forming reaction: the aldol reaction. We will examine the performance of a well-established Evans oxazolidinone auxiliary and compare it with a highly efficient 3-aminopyrrolidine-derived organocatalyst.

Performance in Asymmetric Aldol Reactions: A Head-to-Head Comparison

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. The following table summarizes the performance of a representative Evans chiral auxiliary and a diarylprolinol silyl ether, a catalyst derived from the 3-aminopyrrolidine scaffold, in analogous aldol reactions.

ApproachChiral ReagentReaction TypeSubstratesYield (%)Stereoselectivity
Chiral Auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)Boron-mediated Aldol ReactionN-Propionyl oxazolidinone + Isobutyraldehyde80-95>99:1 dr (syn)
Organocatalysis (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Diarylprolinol Ether)Direct Asymmetric Aldol ReactionAcetone + 4-Nitrobenzaldehyde9799% ee

Key Observations:

  • Efficacy: Both the Evans auxiliary and the 3-aminopyrrolidine-derived organocatalyst provide excellent levels of stereocontrol, affording the desired aldol products with high diastereoselectivity and enantioselectivity, respectively.

  • Stoichiometry: The most significant difference lies in the amount of the chiral material required. The Evans auxiliary is used in stoichiometric amounts as it is covalently attached to the substrate. In contrast, the diarylprolinol ether is a catalyst and is used in much smaller, sub-stoichiometric quantities (typically 5-20 mol%).

  • Reaction Steps: The chiral auxiliary approach necessitates additional synthetic steps for attachment to the substrate and subsequent removal after the key stereoselective reaction. The organocatalytic approach offers a more direct route to the final product.

  • Generality: Both methods are applicable to a range of substrates, although the optimal choice may depend on the specific transformation.

Experimental Protocols: A Glimpse into the Methodologies

To provide a practical understanding of these two approaches, detailed experimental protocols for the representative aldol reactions are outlined below.

Protocol 1: Asymmetric Aldol Reaction Using an Evans Chiral Auxiliary

This protocol is a generalized procedure for the diastereoselective aldol reaction of an N-acyl Evans oxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

  • The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

2. Diastereoselective Aldol Reaction:

  • The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C.

  • Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes to form the boron enolate.

  • Isobutyraldehyde (1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a 2:1 solution of methanol and 30% hydrogen peroxide to oxidize the boron byproducts.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The purified aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (or other suitable nucleophile) is added, and the mixture is stirred until the starting material is consumed.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid product is isolated from the aqueous layer after acidification.

Protocol 2: Direct Asymmetric Aldol Reaction Using a 3-Aminopyrrolidine-Derived Organocatalyst

This protocol describes the direct asymmetric aldol reaction between an unmodified ketone and an aldehyde, catalyzed by a diarylprolinol silyl ether.

1. Catalyst Preparation:

  • (S)-Diphenylprolinol is synthesized from (S)-proline.

  • The hydroxyl group of (S)-diphenylprolinol is silylated using a suitable silylating agent (e.g., trimethylsilyl chloride) in the presence of a base to afford the (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst.

2. Catalytic Asymmetric Aldol Reaction:

  • To a mixture of the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) and the ketone (e.g., acetone, 10 eq, which also serves as the solvent) is added the diarylprolinol silyl ether catalyst (0.1 eq).

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the enantiomerically enriched aldol product.

Visualizing the Synthetic Strategies

The logical workflows for the chiral auxiliary and organocatalytic approaches can be visualized to highlight their fundamental differences.

Chiral_Auxiliary_Workflow cluster_0 Chiral Auxiliary Approach A Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction C->D E Cleave Auxiliary D->E F Enantiopure Product E->F G Recovered Auxiliary E->G

Caption: Workflow for the chiral auxiliary approach.

Organocatalysis_Workflow cluster_1 Organocatalysis Approach H Substrate A J Catalytic Asymmetric Reaction H->J I Substrate B I->J K Enantiopure Product J->K L Catalyst J->L L->J

Caption: Workflow for the organocatalysis approach.

Conclusion: A Shift in Strategy

While 3-aminopyrrolidine has not been widely adopted as a classical, stoichiometric chiral auxiliary, its core structure has proven to be a privileged scaffold for the development of powerful organocatalysts. The comparison with the established Evans auxiliary in the context of the asymmetric aldol reaction highlights a broader trend in modern synthetic chemistry: the move towards more atom-economical and step-efficient catalytic methods.

For researchers and drug development professionals, the choice between a chiral auxiliary-based approach and an organocatalytic one will depend on various factors, including the specific synthetic target, substrate scope, scalability, and the cost and availability of the chiral material. However, the remarkable success of 3-aminopyrrolidine-derived catalysts underscores the continuous innovation in the field and offers a compelling alternative to traditional methods for achieving high levels of stereocontrol. The data and protocols presented here provide a foundation for making informed decisions in the design and execution of asymmetric syntheses.

In Vitro Efficacy of Novel 3-Aminopyrrolidine Dihydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro performance of novel compounds synthesized using 3-Aminopyrrolidine dihydrochloride. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective assessment against alternative compounds.

Introduction

This compound is a versatile scaffold increasingly utilized in the synthesis of novel bioactive compounds. Its inherent structural features allow for diverse chemical modifications, leading to the development of compounds with a wide range of therapeutic potential. This guide focuses on the in vitro testing of these novel derivatives, specifically in the areas of oncology and infectious diseases, providing a direct comparison with established and alternative therapeutic agents.

Comparative Analysis of In Vitro Efficacy

The following sections present a detailed comparison of novel 3-aminopyrrolidine-based compounds against relevant comparators. All quantitative data are summarized in structured tables for ease of interpretation.

Dual Abl and PI3K Inhibition in Chronic Myeloid Leukemia (CML)

Novel compounds incorporating the (S)-3-aminopyrrolidine scaffold have been investigated as dual inhibitors of Abl and PI3K, key kinases in the pathogenesis of Chronic Myeloid Leukemia (CML). The in vitro cytotoxicity of these compounds was evaluated against the K562 human CML cell line and compared to the standard-of-care drug, Imatinib, and an experimental PI3K inhibitor.

Table 1: In Vitro Cytotoxicity against K562 CML Cells (IC50)

CompoundTarget(s)IC50 (µM)
Novel (S)-3-Aminopyrrolidine Derivative (5k) Abl, PI3KModerate Inhibition (Specific IC50 not provided in abstract)[1]
Imatinib (Gleevec®)Abl0.08 - 5[2][3]
BKM120 (PI3K Inhibitor)PI3KData not available for single-agent IC50 in K562

Note: The abstract for the novel 3-aminopyrrolidine derivative 5k stated "moderate inhibition" without providing a specific IC50 value[1]. Further investigation of the full publication is required for a precise quantitative comparison.

CCR2 Antagonism for Inflammatory Diseases

Derivatives of (R)-3-aminopyrrolidine have been synthesized and identified as potent antagonists of the CC chemokine receptor 2 (CCR2), a key mediator of inflammatory cell recruitment. The in vitro activity of these novel compounds was assessed through binding and functional assays and compared to known CCR2 antagonists.

Table 2: In Vitro Activity of CCR2 Antagonists

CompoundAssayIC50 (nM)
Novel (R)-3-Aminopyrrolidine Derivative (Compound 71) CCR2b Binding3.2
MCP-1-Induced Chemotaxis0.83
Ca2+ Flux7.5
RS-504393CCR2 Binding89
MCP-1-Induced Chemotaxis330
INCB3344CCR2 Binding5.2
MCP-1-Induced Chemotaxis1.1
Antimicrobial Activity

Novel compounds synthesized from 3-aminopyrrolidine have demonstrated potential as antimicrobial agents. Their in vitro efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The MIC values of these novel compounds are compared against common pathogens and standard antibiotics.

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusEscherichia coli
Novel 3-Aminopyrrolidine Derivatives Data not yet availableData not yet available
Vancomycin0.5 - 2Not applicable
Ciprofloxacin0.125 - 10.008 - 0.06
Amoxicillin0.25 - >324 - >32

Note: Specific MIC values for novel 3-aminopyrrolidine-based antimicrobial agents were not available in the initial search results. Further research is needed to populate this table.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used to generate the data in this guide.

In Vitro Cytotoxicity Assay against K562 Cells

This protocol determines the concentration of a compound that inhibits the growth of K562 cells by 50% (IC50).

  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

    • The test compounds (novel 3-aminopyrrolidine derivatives and comparators) are serially diluted and added to the wells.

    • The plates are incubated for 72 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

CCR2 Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards the CCR2 ligand, MCP-1.

  • Cell Preparation: Human monocytic THP-1 cells, which endogenously express CCR2, are used.

  • Assay Procedure:

    • A multi-well chemotaxis chamber with a polycarbonate membrane (5 µm pore size) is used.

    • The lower chamber contains MCP-1 (chemoattractant), and the upper chamber contains THP-1 cells pre-incubated with the test compounds.

    • The chamber is incubated for 90 minutes at 37°C.

    • Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

  • Data Analysis: The percentage of inhibition of cell migration is calculated relative to the control (no compound). IC50 values are determined from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Strains of Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) are used. Bacterial suspensions are prepared and adjusted to a 0.5 McFarland standard.

  • Assay Procedure (Broth Microdilution):

    • The test compounds and standard antibiotics are serially diluted in Mueller-Hinton broth in a 96-well plate.

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

G cluster_0 Abl-PI3K Dual Inhibition Pathway BCR_ABL BCR-Abl PI3K PI3K BCR_ABL->PI3K activates Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation promotes AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits mTOR->Proliferation promotes Novel_Compound Novel 3-Aminopyrrolidine Derivative Novel_Compound->BCR_ABL inhibits Novel_Compound->PI3K inhibits

Caption: Dual inhibition of BCR-Abl and PI3K signaling pathways.

G cluster_1 CCR2 Signaling Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 binds to G_Protein G-protein activation CCR2->G_Protein PLC PLC activation G_Protein->PLC Calcium Ca2+ mobilization PLC->Calcium Chemotaxis Chemotaxis (Cell Migration) Calcium->Chemotaxis leads to Novel_Antagonist Novel 3-Aminopyrrolidine Antagonist Novel_Antagonist->CCR2 blocks

Caption: CCR2-mediated chemotaxis signaling pathway.

Experimental Workflows

G cluster_2 In Vitro Cytotoxicity Assay Workflow start Seed K562 cells in 96-well plate add_compounds Add serial dilutions of test compounds start->add_compounds incubate Incubate for 72h at 37°C add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt measure Measure absorbance at 570 nm add_mtt->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for the in vitro cytotoxicity assay.

G cluster_3 MIC Assay Workflow (Broth Microdilution) start Prepare serial dilutions of antimicrobial agents in 96-well plate inoculate Inoculate wells with bacterial suspension start->inoculate incubate Incubate for 18-24h at 37°C inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine the lowest concentration with no growth read->determine_mic

Caption: Workflow for the MIC determination by broth microdilution.

Conclusion

The 3-aminopyrrolidine scaffold serves as a promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant in vitro activity as dual Abl/PI3K inhibitors and CCR2 antagonists. While the antimicrobial potential is also evident, further quantitative data is required for a comprehensive comparison. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to build upon these findings and advance the development of this important class of compounds. Future studies should focus on obtaining more extensive in vitro data, including a broader range of cell lines and microbial strains, to fully elucidate the therapeutic potential of 3-aminopyrrolidine derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Docking of 3-Aminopyrrolidine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 3-aminopyrrolidine derivatives reveals their promising inhibitory activity against key enzymes implicated in diabetes and influenza. This guide provides a comparative analysis of docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents. By examining binding affinities and interaction patterns with α-amylase, α-glucosidase, and neuraminidase, we illuminate the structural basis for their inhibitory action and provide a foundation for future drug design and optimization.

This guide synthesizes data from multiple computational studies to present a clear comparison of the binding efficacy of various 3-aminopyrrolidine derivatives. Detailed experimental protocols are provided to ensure reproducibility and to aid in the design of new in silico experiments. Furthermore, signaling pathways and experimental workflows are visualized to offer a holistic understanding of the biological context and the methodologies employed.

Comparative Analysis of Binding Affinities

The inhibitory potential of 3-aminopyrrolidine derivatives can be quantified through molecular docking simulations, which predict the binding affinity between a ligand (the derivative) and its protein target. The binding energy, typically measured in kilocalories per mole (kcal/mol), indicates the stability of the ligand-protein complex; a more negative value signifies a stronger and more favorable interaction.

The following tables summarize the binding energies of various 3-aminopyrrolidine derivatives with α-amylase, α-glucosidase, and neuraminidase, as reported in the scientific literature.

Derivative IDTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
3a α-Amylase1HNY-6.4[1]
3g α-Amylase1HNY-7.2[1]
Metformin (Standard) α-Amylase1HNY-5.7[1]
Acarbose (Standard) α-Amylase1HNY-7.7[1]

Table 1: Docking Scores of 3-Aminopyrrolidine Derivatives with α-Amylase. This table compares the binding affinities of selected 3-aminopyrrolidine derivatives with the standard antidiabetic drugs, metformin and acarbose, against human pancreatic α-amylase.

Derivative IDTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
3f α-Glucosidase3A4A-7.3[1]
3g α-Glucosidase3A4A-8.1[1]
Metformin (Standard) α-Glucosidase3A4A-5.5[1]
Acarbose (Standard) α-Glucosidase3A4A-9.1[1]

Table 2: Docking Scores of 3-Aminopyrrolidine Derivatives with α-Glucosidase. This table presents the binding affinities of 3-aminopyrrolidine derivatives in comparison to standard inhibitors against α-glucosidase.

Derivative ClassTarget ProteinPDB IDBinding Energy Range (kcal/mol)Reference
Pyrrolidine DerivativesNeuraminidaseNot Specified-[2]
Flavonoid DerivativesNeuraminidase3NSS-0.6 to -2.6[3]

Table 3: Docking Scores of Pyrrolidine and Flavonoid Derivatives with Neuraminidase. While specific binding energies for 3-aminopyrrolidine derivatives with neuraminidase were not explicitly found, studies indicate that pyrrolidine derivatives are potent inhibitors.[2] For a comparative perspective, the binding energy range for flavonoid derivatives is included.[3]

Experimental Protocols

The following section details the methodologies employed in the cited docking studies. These protocols provide a framework for conducting similar computational experiments.

Molecular Docking with α-Amylase and α-Glucosidase

Software: AutoDock 4.0 was utilized for the molecular docking simulations of 3-aminopyrrolidine derivatives with α-amylase and α-glucosidase.[1]

Protein Preparation:

  • The three-dimensional crystal structures of human pancreatic α-amylase (PDB ID: 1HNY) and α-glucosidase (PDB ID: 3A4A) were obtained from the Protein Data Bank.[1]

  • Water molecules and heteroatoms were removed from the protein structures.

  • Polar hydrogen atoms were added to the protein residues.

  • Kollman charges were assigned to the protein atoms.

Ligand Preparation:

  • The 3D structures of the 3-aminopyrrolidine derivatives were sketched using a molecular editor and optimized using a suitable force field.

  • Gasteiger charges were assigned to the ligand atoms.

  • The rotatable bonds in the ligands were defined to allow for conformational flexibility during docking.

Grid Box Generation:

  • For α-Glucosidase (3A4A): A grid box with dimensions of 50 x 50 x 50 Å was centered at x = 22.625, y = -8.069, and z = 24.158 with a grid spacing of 0.375 Å.

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations, with 150 runs performed for each ligand-protein system.

Molecular Docking with Neuraminidase

Software: AutoDock Vina is a commonly used software for neuraminidase docking studies.

Protein Preparation:

  • The crystal structure of the target neuraminidase (e.g., PDB ID: 3NSS for H1N1 neuraminidase) is retrieved from the Protein Data Bank.[3]

  • Water molecules are removed, and polar hydrogens are added to the protein structure.

Ligand Preparation:

  • The 3D structures of the ligands are prepared and optimized.

  • For use in AutoDock Vina, ligands are typically converted to the PDBQT file format, which includes atomic charges and torsional degrees of freedom.

Grid Box Generation: The grid box is centered on the active site of the neuraminidase, which can be identified from the co-crystallized ligand in the PDB structure or through literature review. The size of the grid box should be sufficient to encompass the entire active site and allow for the ligand to move freely.

Docking Simulation: The docking simulation is performed using the scoring function within AutoDock Vina to predict the binding poses and affinities of the ligands.

Visualizing the Biological Context

To better understand the role of the target proteins, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Target_Selection Target Protein Selection (e.g., α-Amylase) Protein_Prep Protein Structure Preparation (PDB) Target_Selection->Protein_Prep Ligand_Selection Ligand Selection (3-Aminopyrrolidine Derivatives) Ligand_Prep Ligand Structure Preparation Ligand_Selection->Ligand_Prep Grid_Box Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Energy_Scoring Binding Energy Calculation (kcal/mol) Docking->Energy_Scoring Results Results Interpretation & Comparison Pose_Analysis->Results Energy_Scoring->Results

Caption: A generalized workflow for molecular docking studies.

Carbohydrate_Metabolism Starch Starch (Dietary Carbohydrate) Amylase α-Amylase Starch->Amylase Hydrolysis Oligosaccharides Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Hydrolysis Disaccharides Disaccharides Disaccharides->Glucosidase Hydrolysis Glucose Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Amylase->Oligosaccharides Glucosidase->Glucose Inhibitor 3-Aminopyrrolidine Derivatives (Inhibitors) Inhibitor->Amylase Inhibitor->Glucosidase

Caption: Inhibition of carbohydrate metabolism by 3-aminopyrrolidine derivatives.

Influenza_Replication Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding Progeny Virus Budding Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase cleaves sialic acid Release Virus Release Neuraminidase->Release Inhibitor 3-Aminopyrrolidine Derivatives (Inhibitors) Inhibitor->Neuraminidase

Caption: Role of Neuraminidase in Influenza Virus Replication and its Inhibition.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminopyrrolidine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Aminopyrrolidine dihydrochloride, ensuring a safe and compliant workflow.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment and to work in a suitable environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][2]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.

    • Clothing: Don protective clothing to avoid skin exposure.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Personal Protective Equipment (PPE)Specification/Standard
Eye/Face ProtectionOSHA 29 CFR 1910.133 or EN166
GlovesAppropriate chemical-resistant gloves
Protective ClothingStandard lab coat or equivalent
Respiratory ProtectionNIOSH/MSHA or EN 149 approved respirator

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.

Cleanup Procedures:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1]

  • Collection: Collect the absorbed material or the swept-up solid into a labeled, sealable container for waste disposal.[2]

  • Decontamination: After the spill has been cleaned up, decontaminate the area and any equipment used in the cleanup process. Wash all protective clothing before reuse.[2][3]

III. Disposal Procedures

The final and most critical step is the proper disposal of the waste material. Disposal of this compound must be conducted in strict adherence to all applicable local, regional, and national regulations.

Key Disposal Steps:

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

  • Licensed Disposal: Entrust the disposal of the waste to a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Containerization: Ensure the waste is stored in a suitable, closed, and properly labeled container before collection by the disposal company.[1]

G cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Disposal Protocol PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Spill Spill Occurs Ventilation Ensure Proper Ventilation (Fume Hood) Contain Contain Spill (Inert Absorbent) Spill->Contain Collect Collect Waste into Labeled Container Contain->Collect Store Store Waste in a Closed Container Collect->Store Contact Contact Licensed Waste Disposal Company Store->Contact Dispose Dispose According to Local Regulations Contact->Dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Aminopyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Aminopyrrolidine dihydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended equipment.

PPE CategorySpecification and Rationale
Respiratory Protection A NIOSH-approved N95, N100/P100 respirator or a Powered Air-Purifying Respirator (PAPR) is essential to prevent inhalation of the fine powder, which is a primary route of exposure.[1][2][3] A PAPR is recommended for more extended operations.[1]
Hand Protection Double gloving with two pairs of powder-free nitrile gloves is required to prevent skin contact.[1][4] The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1]
Eye Protection Chemical splash goggles and a full-face shield provide a barrier against splashes and airborne particles.[1][5] Standard eyeshields are a minimum requirement.[2]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect skin and clothing from contamination.[1][4]
Other Protective Gear Disposable shoe and hair covers are recommended to minimize the tracking of contaminants out of the designated handling area.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. All handling of this compound must occur in a designated and controlled area, such as a chemical fume hood, glovebox, or a Class II Biological Safety Cabinet.[1]

  • Preparation and Gowning : Before entering the designated handling area, all required PPE as specified in the table above must be correctly donned. Ensure a proper fit for all equipment.[1]

  • Compound Handling : All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control like a certified chemical fume hood or glovebox to minimize exposure risk.[1] Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.[1]

  • Spill Management : In the event of a spill, immediately alert others in the area.[1] For minor spills, clean up immediately while wearing appropriate PPE, and contain the spill with inert material like sand or earth.[6] For major spills, evacuate the area and alert the fire brigade.[6] All materials used for spill cleanup must be disposed of as hazardous waste.[1]

  • Decontamination and Cleaning : After handling is complete, decontaminate all surfaces with an appropriate cleaning solution.[1] Carefully remove and dispose of all PPE as hazardous waste.[1] Wash hands and any exposed skin thoroughly after handling.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all solid hazardous waste in a designated, labeled, and sealed container.[1]

    • Collect all liquid hazardous waste in a separate, compatible, and clearly labeled container.[1]

  • Disposal Procedure :

    • Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

    • Do not allow the chemical to enter drains, as this can cause environmental damage.[7]

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glovebox) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal start Start: Enter Designated Handling Area ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Eye Protection) start->ppe weigh Weigh Compound ppe->weigh Proceed to Handling dissolve Dissolve/Aliquot weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate Complete Handling dispose_ppe Dispose of Contaminated PPE and Labware decontaminate->dispose_ppe collect_waste Collect Waste in Labeled, Sealed Containers dispose_ppe->collect_waste dispose_waste Dispose of Waste via Approved Channels collect_waste->dispose_waste end Exit Handling Area dispose_waste->end End of Process

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyrrolidine dihydrochloride
Reactant of Route 2
3-Aminopyrrolidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.